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Cadmium cyanide (Cd(CN)2)

Cat. No.: B213193
CAS No.: 542-83-6
M. Wt: 164.45 g/mol
InChI Key: NHMJUOSYSOOPDM-UHFFFAOYSA-N
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Description

Background and Significance in Advanced Inorganic Chemistry and Materials Science

In the realm of advanced inorganic chemistry, cadmium cyanide is significant primarily due to its role as a versatile building block for coordination polymers and supramolecular assemblies. It is a three-dimensional porous coordination polymer capable of forming clathrates, which are inclusion compounds where guest molecules are trapped within the host framework's cavities. mdpi.commdpi.com The structure of the Cd(CN)₂ host framework is highly adaptable and changes depending on the nature of the encapsulated guest molecule. mdpi.commdpi.com This guest-induced structural transformation is a key area of research, demonstrating principles of molecular recognition and self-assembly. mdpi.com

The coordination geometry of the cadmium(II) ion in these structures is not fixed. While a tetrahedral four-coordination (CdT) is common, the presence of guest ligands can induce other geometries, such as trigonal-bipyramidal five-coordination (CdTB) or octahedral six-coordination (CdOC). mdpi.com For instance, when alkoxyethanols are used as guests, the hydroxyl oxygen atoms can coordinate to the Cd(II) ions, leading to trigonal-bipyramidal geometries. mdpi.com The incorporation of water molecules can also lead to octahedral coordination. mdpi.com The ability of branched-butoxyethanol molecules to act as both coordinating ligands and non-coordinating guests within the same structure further highlights this complexity, resulting in frameworks with multiple distinct Cd(II) coordination environments, including octahedral, tetrahedral, and even square-pyramidal. mdpi.comresearchgate.net

From a materials science perspective, Cd(CN)₂ is notable for its unique physical properties, particularly its thermal and mechanical responses. It is one of the most studied materials for its strong and isotropic negative thermal expansion (NTE), a counterintuitive property where the material contracts upon heating. rsc.orgarxiv.org This NTE effect is remarkably large and persists over a wide temperature range of about 600 K, giving it the highest known NTE capacity. arxiv.orgrsc.org The porous and flexible nature of its framework is fundamental to this property. The discovery that its NTE is dependent on X-ray exposure, a phenomenon termed 'negative X-ray expansion' (NXE), has added another layer of interest. rsc.orgrsc.org This finding suggests that irradiation can be used as a tool to manipulate the material's properties, opening potential avenues for the design of advanced functional materials. rsc.orgqd-latam.com

Overview of Key Academic Research Trajectories for Cadmium Cyanide Systems

Academic research on cadmium cyanide systems has evolved along several key trajectories, driven by its fascinating structural chemistry and functional properties.

A primary research focus has been on Host-Guest Chemistry and Coordination Polymers . This trajectory involves the synthesis and crystallographic characterization of novel Cd(CN)₂-based clathrates and coordination polymers. Researchers have systematically introduced a wide variety of guest molecules—such as carbon tetrachloride, various alcohols, ethers, and crown ethers—into the Cd(CN)₂ framework. mdpi.commdpi.comtandfonline.com The goal is to understand how the size, shape, and functionality of the guest influence the resulting three-dimensional structure. mdpi.com These studies have led to the creation of diverse frameworks with zeolite-like, tridymite-like, and new types of network topologies. mdpi.comresearchgate.net This research is significant for developing new porous materials with potential applications in molecular recognition and storage. mdpi.com

Another major research trajectory is the investigation of its Anomalous Thermal Expansion . This area is centered on understanding the mechanism behind cadmium cyanide's strong Negative Thermal Expansion (NTE). rsc.orgarxiv.org Initially, the NTE was thought to arise from low-frequency phonons, similar to its congener zinc cyanide. arxiv.org However, more recent research has revealed a more complex picture involving dynamic disorder of the cyanide ligands. rsc.org A pivotal discovery in this field was that Cd(CN)₂ also exhibits Negative X-ray Expansion (NXE), where it contracts upon irradiation with X-rays. rsc.orgrsc.org This finding not only helped resolve previous discrepancies in reported NTE coefficients but also opened a new line of inquiry into the interaction between radiation and functional inorganic materials. rsc.orgqd-latam.com

Research Data on Cadmium Cyanide Coordination Polymers

The table below summarizes findings from studies on Cd(CN)₂ coordination polymers, detailing the guest molecules used and the resulting structural characteristics of the host framework.

Guest MoleculeResulting Framework TypeCd(II) Coordination GeometriesReference
EthoxyethanolDistorted tridymite-likeTrigonal-bipyramidal mdpi.com
ButoxyethanolZeolite-likeTrigonal-bipyramidal, Tetrahedral mdpi.com
HexyloxyethanolZeolite-likeOctahedral, Tetrahedral mdpi.com
iso-Butoxyethanol3D Coordination PolymerOctahedral, Tetrahedral mdpi.com
tert-Butoxyethanol3D Coordination PolymerOctahedral, Square-pyramidal, Tetrahedral mdpi.com
18-Crown-6 (B118740)3D Framework with channelsHexagonal bipyramidal, Tetrahedral tandfonline.com

Compound Names

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2CdN2 B213193 Cadmium cyanide (Cd(CN)2) CAS No. 542-83-6

Properties

IUPAC Name

cadmium(2+);dicyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2CN.Cd/c2*1-2;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMJUOSYSOOPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[Cd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Cd(CN)2, C2CdN2
Record name cadmium cyanide
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Molecular Weight

164.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; Slightly soluble in water (1.71 g/100mL at 15 deg C); [Merck Index]
Record name Cadmium cyanide
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CAS No.

542-83-6
Record name Cadmium cyanide
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Record name Cadmium cyanide (Cd(CN)2)
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Record name Cadmium cyanide
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Synthetic Methodologies for Cadmium Cyanide and Its Extended Structures

Direct Synthesis Approaches for Bulk Cadmium Cyanide

The direct synthesis of bulk cadmium cyanide typically involves the reaction of a soluble cadmium(II) salt with a cyanide source in an aqueous or non-aqueous medium.

One common commercial method involves the reaction of cadmium hydroxide (B78521) with hydrogen cyanide. semnan.ac.ir

Reaction: Cd(OH)₂ + 2 HCN → Cd(CN)₂ + 2 H₂O

Another prevalent laboratory-scale aqueous route is the precipitation reaction between a soluble cadmium salt, such as cadmium chloride (CdCl₂) or cadmium nitrate (B79036) (Cd(NO₃)₂), and an alkali metal cyanide, like potassium cyanide (KCN) or sodium cyanide (NaCN). researchgate.net The resulting cadmium cyanide, being sparingly soluble in water, precipitates out of the solution.

A non-aqueous approach has also been developed to produce water-free cadmium cyanide, which is particularly useful for applications sensitive to hydroxide impurities. This method involves the oxidation of cadmium metal with mercury(II) cyanide in liquid ammonia (B1221849). researchgate.net The reaction initially forms an intermediate, Cd(NH₃)₂[Cd(CN)₄], which upon heating, decomposes to yield polycrystalline Cd(CN)₂. researchgate.net

Reaction Scheme:

Cd (metal) + Hg(CN)₂ (in liquid NH₃) → Cd(NH₃)₂[Cd(CN)₄] (intermediate)

Cd(NH₃)₂[Cd(CN)₄] (heat) → Cd(CN)₂ (solid) + NH₃ (gas)

The choice of synthetic method can be critical, as aqueous preparations can sometimes lead to contamination with cadmium hydroxide. researchgate.net

Controlled Synthesis of Cadmium Cyanide Coordination Polymers and Framework Materials

Cadmium cyanide serves as a fundamental building block for the construction of three-dimensional (3D) coordination polymers and framework materials. These structures are often porous and can encapsulate guest molecules, leading to the formation of clathrates. dntb.gov.uaasianpubs.org The synthesis of these materials relies on the controlled self-assembly of cadmium(II) ions and cyanide ligands, often in the presence of ancillary ligands or guest molecules that direct the formation of specific network topologies.

A general and effective method for growing single crystals of these coordination polymers is the slow diffusion or layering of a guest molecule into an aqueous solution containing cadmium cyanide precursors. asianpubs.org Typically, an aqueous solution is prepared by mixing a cadmium salt (e.g., CdCl₂·2.5H₂O) and a tetracyanocadmate(II) salt (e.g., K₂[Cd(CN)₄]). dntb.gov.uaasianpubs.org This initial solution is then carefully layered with an organic guest molecule, often an alcohol, and left undisturbed for a period ranging from days to weeks to allow for slow crystallization. dntb.gov.uaasianpubs.org

The nature of the guest molecule plays a crucial role in templating the final structure of the Cd(CN)₂ framework. Different guest molecules can lead to distinct framework topologies and coordination geometries for the cadmium(II) centers. For instance, the use of branched-butoxyethanol isomers, iso-butoxyethanol (iBucel) and tert-butoxyethanol (tBucel), results in two different 3D cadmium(II) cyanide coordination polymers with unique structural characteristics. dntb.gov.ua In these structures, the alcohol molecules act as both coordinating ligands and space-filling guest molecules within the framework's cavities. dntb.gov.ua

Similarly, the use of alkoxyethanols with varying alkyl chain lengths (ethoxyethanol, butoxyethanol, and hexyloxyethanol) leads to the formation of cadmium cyanide coordination polymers with different structures, such as distorted tridymite-like and zeolite-like frameworks. asianpubs.org

Preparation of Nanoscale Cadmium Cyanide Structures

The synthesis of nanoscale cadmium cyanide and related coordination polymers involves methods that control nucleation and growth to produce materials with dimensions in the nanometer range. These methods often offer advantages such as faster reaction times and the ability to tune particle size and morphology.

Sonochemical synthesis has been successfully employed to prepare nanospheres of a cadmium(II) coordination polymer. mdpi.com This method utilizes high-intensity ultrasound to induce acoustic cavitation, creating localized hot spots with high temperatures and pressures that drive the chemical reaction. For example, irradiating an ethanolic mixture of cadmium(II) nitrate and a hydrazone-based ligand (pyridine-2-carboxaldehyde isonicotinoyl hydrazone) with ultrasound for a short period (e.g., 30 minutes) at ambient temperature yields nanoparticles of the corresponding coordination polymer. mdpi.com This approach is significantly faster than traditional methods like the branched tube method. mdpi.com

Microwave-assisted synthesis is another rapid and efficient technique for producing nanomaterials. This method uses microwave irradiation to provide fast and uniform heating of the reaction mixture, which can accelerate reaction rates and lead to the formation of smaller, more uniform particles. asianpubs.orgnju.edu.cn While specific examples for pure Cd(CN)₂ are not prevalent, this technique has been widely used for synthesizing other cadmium-based nanomaterials like cadmium oxide (CdO) and cadmium sulfide (B99878) (CdS) nanoparticles, often from cadmium-containing precursors. asianpubs.orgchalcogen.ro The principles of microwave-assisted synthesis, such as rapid heating and enhanced reaction kinetics, are applicable to the production of nanoscale coordination polymers. researchgate.net

Chemical Bath Deposition Routes

Influence of Reaction Conditions on Product Morphology, Polymorphism, and Crystal Growth

The final characteristics of cadmium cyanide-based materials are highly sensitive to the reaction conditions under which they are synthesized. Factors such as the choice of solvent, the nature of guest molecules, temperature, and pressure can profoundly influence the resulting product's morphology, the specific crystalline form (polymorphism), and the mechanism of crystal growth.

Guest Molecule Influence: The guest molecule is one of the most critical factors in determining the structure of Cd(CN)₂-based coordination polymers. The size, shape, and functionality of the guest can direct the assembly of the Cd(CN)₂ framework into different topological arrangements. dntb.gov.uaasianpubs.orgnju.edu.cn For example, crystallization from different isomers of propanol (B110389) (n-propanol and isopropanol) yields clathrates with topologically distinct Cd(CN)₂ frameworks; one featuring both hexagonal and pentagonal channels, and the other only pentagonal channels. nju.edu.cn Similarly, using branched-butoxyethanol isomers leads to frameworks with different ratios of octahedral, tetrahedral, and even square-pyramidal Cd(II) coordination geometries. dntb.gov.ua This demonstrates the "mineralomimetic" nature of cadmium cyanide, where the host lattice adapts its structure to accommodate the guest. arabjchem.org

Polymorphism: Cadmium cyanide is known to exhibit polymorphism, where it can exist in different crystal structures. The presence of different guest molecules can stabilize different polymorphs of the Cd(CN)₂ host lattice. arabjchem.orgnih.gov For instance, guests with tetrahedral geometry like carbon tetrachloride tend to favor a diamond-like (dia) network, while bulkier guests can direct the formation of a lonsdaleite-like (lon) structure with larger, linear channels. nih.gov

Crystal Growth and Morphology: The conditions of crystal growth, such as temperature, concentration of reactants, and the rate of crystallization, affect the morphology and quality of the resulting crystals. Slow crystallization methods, like vapor diffusion or slow evaporation, are often employed to obtain well-defined single crystals suitable for X-ray diffraction analysis. dntb.gov.uaasianpubs.orgscholaris.ca In contrast, rapid precipitation methods or sonochemical synthesis tend to produce nano- or micro-crystalline powders. mdpi.com The morphology of cadmium oxide nanostructures synthesized via a solvothermal process has been shown to be controllable by adjusting the concentration of the base (NaOH) and the synthesis temperature, yielding structures from micro-octahedrons to nanowires. researchgate.net While this example is for CdO, it illustrates the general principle that synthetic parameters are key levers for controlling product morphology.

Interactive Data Tables

Table 1: Synthesis of Cadmium Cyanide Coordination Polymers with Alcohol Guests

Guest MoleculeCadmium SourceCyanide SourceSynthesis MethodResulting FrameworkRef.
iso-butoxyethanolCdCl₂·2.5H₂OK₂[Cd(CN)₄]Slow diffusion3D polymer with octahedral & tetrahedral Cd(II) dntb.gov.ua
tert-butoxyethanolCdCl₂·2.5H₂OK₂[Cd(CN)₄]Slow diffusion3D polymer with octahedral, square-pyramidal & tetrahedral Cd(II) dntb.gov.ua
EthoxyethanolCdCl₂·2.5H₂OK₂[Cd(CN)₄]Vapor diffusionDistorted tridymite-like structure asianpubs.org
ButoxyethanolCdCl₂·2.5H₂OK₂[Cd(CN)₄]Vapor diffusionZeolite-like structure asianpubs.org
HexyloxyethanolCdCl₂·2.5H₂OK₂[Cd(CN)₄]LayeringZeolite-like structure asianpubs.org

Table 2: Synthesis of Nanoscale Cadmium-Containing Compounds

CompoundCadmium PrecursorOther ReactantsSynthesis MethodResulting MorphologyRef.
Cd(II) Coordination PolymerCd(NO₃)₂·4H₂OPyridine-2-carboxaldehyde isonicotinoyl hydrazoneSonochemicalNanospheres mdpi.com
Cadmium OxideCadmium Acetate (B1210297)NaOHMicrowave-assistedNanoparticles asianpubs.org
Cadmium OxideCadmium AcetateNaOHSolvothermalMicro-octahedrons, Nanowires researchgate.net

Structural Elucidation and Advanced Characterization of Cadmium Cyanide Frameworks

The intricate and often beautiful architectures of cadmium cyanide frameworks have been a subject of intense scientific scrutiny. The versatility of the Cd(CN)₂ building block allows for the formation of a diverse array of structures, from simple diamondoid networks to complex, porous clathrates capable of encapsulating guest molecules. This section delves into the crystallographic techniques used to unravel these structures and the fascinating variety of coordination geometries and framework topologies that have been discovered.

Single Crystal X-ray Diffraction Analysis of Cadmium Cyanide and its Clathrates

The discovery of the first cadmium cyanide clathrate, Cd(CN)₂·CCl₄, highlighted the potential of Cd(CN)₂ to form porous coordination polymers that can include various guest molecules. mdpi.com The formation of these clathrates is often accompanied by the creation of novel host frameworks. For instance, the crystallization of Cd(CN)₂ from propanol (B110389) isomers, n-propanol and isopropanol (B130326), results in clathrates with topologically and geometrically distinct [Cd(CN)₂]n frameworks. rsc.org The n-propanol clathrate exhibits both hexagonal and pentagonal channels, while the isopropanol version only has pentagonal channels. rsc.org

The nature of the guest molecule plays a pivotal role in dictating the final structure of the cadmium cyanide host. For example, the inclusion of ether molecules like diethyl ether (Et₂O) or diisopropyl ether (Prⁱ₂O) leads to the formation of Cd₈(CN)₁₆(H₂O)₆·6G clathrates, which possess a cubic crystal system. rsc.org In contrast, the use of di-n-propyl ether (Prⁿ₂O) results in a monoclinic structure with the formula Cd₃(CN)₆(H₂O)₂·2Prⁿ₂O. rsc.org

The synthesis of cadmium(II) cyanide coordination polymers with branched-butoxyethanols has yielded novel 3D frameworks. mdpi.com Specifically, two compounds, [{Cd(CN)₂(iBucel)₂}{Cd(CN)₂(H₂O)(iBucel)}₂{Cd(CN)₂}₆·2(iBucel)]n (where iBucel is iso-butoxyethanol) and [{Cd(CN)₂(H₂O)₁.₀₆(tBucel)₀.₉₄}{Cd(CN)₂(tBucel)}₂{Cd(CN)₂}₂·1.06(tBucel)]n (where tBucel is tert-butoxyethanol), have been synthesized and their structures determined. researchgate.net These complexes demonstrate that the branched-butoxyethanol molecules can act as both ligands and guests within the Cd(CN)₂ cavities. mdpi.com

Furthermore, the interaction between the host and guest can be quite specific. In the case of the Cd₅(CN)₁₀(H₂O)₄·4C₆H₁₁OH clathrate, the cyclohexanol (B46403) guest molecules are involved in hydrogen bonding with the host framework. acs.org The structural analysis of these complex materials is often supported by other techniques like solid-state ¹¹³Cd NMR to probe the local environment of the cadmium atoms. acs.org

Crystal Data for Selected Cadmium Cyanide Clathrates
CompoundCrystal SystemSpace GroupKey Structural Features
Cd(CN)₂·n-PrOH--Hexagonal and pentagonal channels rsc.org
Cd(CN)₂·i-PrOH--Pentagonal channels rsc.org
Cd₈(CN)₁₆(H₂O)₆·6Et₂OCubicI$\bar{4}$3dHost contains tetrahedral and octahedral Cd atoms in a 5:3 ratio rsc.org
Cd₃(CN)₆(H₂O)₂·2Prⁿ₂OMonoclinicC2/cIsostructural to the di-iso-propyl alcohol clathrate rsc.org
[{Cd(CN)₂(iBucel)₂}{Cd(CN)₂(H₂O)(iBucel)}₂{Cd(CN)₂}₆·2(iBucel)]nMonoclinicC2/cContains octahedral and tetrahedral Cd(II) in a 3:6 ratio mdpi.com
[{Cd(CN)₂(H₂O)₁.₀₆(tBucel)₀.₉₄}{Cd(CN)₂(tBucel)}₂{Cd(CN)₂}₂·1.06(tBucel)]nMonoclinicI2/aContains octahedral, square-pyramidal, and tetrahedral Cd(II) in a 1:2:2 ratio mdpi.com

Powder X-ray Diffraction for Phase Identification and Rietveld Refinement

Powder X-ray diffraction (PXRD) is an essential tool for the characterization of polycrystalline cadmium cyanide materials. It is particularly useful for phase identification, assessing sample purity, and for studying structural transformations under different conditions. Rietveld refinement of PXRD data allows for the determination of lattice parameters and can provide insights into the crystal structure, especially when single crystals are not available.

PXRD has been instrumental in studying the polymorphism of cadmium cyanide. For example, the pressure-induced phase transitions of Zn(CN)₂, a structural analogue of Cd(CN)₂, have been extensively studied using synchrotron powder diffraction data, revealing several new crystalline phases. acs.org These studies provide a basis for understanding the potential high-pressure behavior of Cd(CN)₂.

The technique is also crucial for investigating the effects of external stimuli, such as temperature and X-ray irradiation, on the structure of cadmium cyanide. It has been shown that Cd(CN)₂ exhibits negative thermal expansion (NTE), a property that has been re-evaluated using PXRD to resolve inconsistencies in previously reported data. nih.govresearchgate.net Interestingly, it was discovered that X-ray irradiation itself can induce a contraction of the unit cell, a phenomenon termed "negative X-ray expansion" (NXE). nih.govrsc.org This effect complicates the study of NTE and highlights the need for careful experimental design. nih.govresearchgate.net

Rietveld refinement of powder diffraction data has been successfully applied to determine the crystal structure of new phases and to refine the structures of known materials. researchgate.net For instance, the structure of a low-temperature phase of Cd(CN)₂ was refined using this method. researchgate.net The quality of the refinement is often assessed by the weighted profile R-factor (Rwp). rsc.org

Lattice Parameter Variation of Cd(CN)₂ with Temperature from Powder Diffraction Data rsc.org
Temperature (K)a (Å)V (ų)Rwp (%)
1506.3182(3)252.22(3)10.4363677
2106.31916(6)252.336(7)5.8977919

Determination of Cadmium(II) Coordination Geometries (e.g., Tetrahedral, Octahedral, Square-Pyramidal, Hexagonal Bipyramidal)

In its simplest form, Cd(CN)₂, the cadmium ion is typically tetrahedrally coordinated to four cyanide ligands. smolecule.com However, the incorporation of guest molecules, particularly those with hydrophilic groups, can lead to a change in the coordination number and geometry of the cadmium ion. mdpi.commdpi.com For example, in the presence of water molecules, the coordination sphere of cadmium can expand to become octahedral, with water molecules occupying some of the coordination sites. rsc.orgsmolecule.com

The synthesis of cadmium(II) cyanide coordination polymers with branched-butoxyethanols has provided examples of frameworks containing multiple coordination geometries within the same structure. mdpi.comresearchgate.net In one such complex, both octahedral and tetrahedral Cd(II) ions are present in a 3:6 ratio. mdpi.com In another, the framework contains octahedral, square-pyramidal, and tetrahedral Cd(II) in a 1:2:2 ratio. mdpi.comresearchgate.net The square-pyramidal geometry is formed by one tert-butoxyethanol ligand and four cyanide ligands. mdpi.com

The formation of mixed-coordination frameworks is also observed in ether clathrates. For example, the host frameworks of Cd₈(CN)₁₆(H₂O)₆·6G (G = Et₂O or Prⁱ₂O) contain both tetrahedral and octahedral cadmium atoms in a 5:3 ratio. rsc.org Similarly, the Cd₃(CN)₆(H₂O)₂·2Prⁿ₂O clathrate contains tetrahedral and octahedral cadmium in a 2:1 ratio. rsc.org

Coordination Geometries of Cadmium(II) in Various Cyanide Frameworks
Compound/FrameworkCoordination Geometries PresentRatio of GeometriesReference
Pristine Cd(CN)₂Tetrahedral- smolecule.com
Cd₈(CN)₁₆(H₂O)₆·6G (G = Et₂O or Prⁱ₂O)Tetrahedral, Octahedral5:3 rsc.org
Cd₃(CN)₆(H₂O)₂·2Prⁿ₂OTetrahedral, Octahedral2:1 rsc.org
[{Cd(CN)₂(iBucel)₂}{Cd(CN)₂(H₂O)(iBucel)}₂{Cd(CN)₂}₆·2(iBucel)]nOctahedral, Tetrahedral3:6 mdpi.com
[{Cd(CN)₂(H₂O)₁.₀₆(tBucel)₀.₉₄}{Cd(CN)₂(tBucel)}₂{Cd(CN)₂}₂·1.06(tBucel)]nOctahedral, Square-Pyramidal, Tetrahedral1:2:2 mdpi.comresearchgate.net

Analysis of Three-Dimensional Framework Architectures and Connectivity (e.g., Diamondoid, Cristobalite-like, Zeolite-like)

The connectivity of the cadmium and cyanide ions gives rise to a fascinating variety of three-dimensional framework architectures. These frameworks are often described by their resemblance to known mineral structures, such as diamond, cristobalite, and various zeolites. mdpi.commdpi.comresearchgate.net

The simplest and most common framework for Cd(CN)₂ is a doubly interpenetrated diamondoid structure. researchgate.net This structure consists of two independent, yet intertwined, networks, each with the topology of a diamond lattice. researchgate.net A non-interpenetrated, single-network diamondoid structure has also been reported. acs.org

The inclusion of guest molecules can lead to the formation of more complex and open frameworks. For instance, cristobalite-like frameworks are observed in several cadmium cyanide clathrates. mdpi.comrsc.org A new type of cristobalite-like framework has been identified in the Cd₅(CN)₁₀(H₂O)₄·4C₆H₁₁OH clathrate, which features a site that interacts with the cyclohexanol guest via hydrogen bonding. acs.org

Zeolite-like frameworks, characterized by their porous nature and well-defined channels and cavities, are also formed by cadmium cyanide. mdpi.comresearchgate.net The synthesis of cadmium(II) cyanide coordination polymers with alkoxyethanols has yielded complexes with distorted tridymite-like and zeolite-like structures. mdpi.com The specific framework adopted depends on the nature of the alkoxyethanol guest. mdpi.com For example, a honeycomb-like framework with large hexagonal channels has been observed in a cadmium cyanide clathrate containing tert-butanol. rsc.org

The connectivity of the framework can be further influenced by the presence of other metal ions. For example, in the bimetallic framework of [CdCu(CN)₃], a planar network of complexes is stacked to create a three-dimensional structure. researchgate.net

Framework Architectures in Cadmium Cyanide Compounds
Framework TypeExample Compound/SystemKey FeaturesReference
Diamondoid (doubly interpenetrated)Ambient phase Cd(CN)₂Two intertwined diamond-like networks researchgate.net
Diamondoid (single network)[N(CH₃)₄][CuᴵZnᴵᴵ(CN)₄]A single, non-interpenetrated diamond-like network acs.org
Cristobalite-likeCd(CN)₂·G (G = various organic guests)Framework resembling the structure of cristobalite mdpi.comrsc.org
Zeolite-likeCd(CN)₂ with alkoxyethanol guestsPorous structures with channels and cavities mdpi.comresearchgate.net
HoneycombCd(CN)₂·2/3H₂O·tBuOHInfinite linear channels with large hexagonal cross-sections rsc.org

Elucidation of Clathrate and Host-Guest Structural Interactions

The formation of cadmium cyanide clathrates is driven by interactions between the host framework and the encapsulated guest molecules. These interactions can range from weak van der Waals forces to stronger hydrogen bonds, and they play a crucial role in stabilizing the clathrate structure. mdpi.comoup.com

In many cases, the guest molecules are held within the cavities of the host framework primarily by dispersion forces. oup.com This is typical for clathrates containing nonpolar guests like carbon tetrachloride (CCl₄) or benzene (B151609) (C₆H₆). mdpi.com The size and shape of the guest molecule must be complementary to the dimensions of the host cavity for stable inclusion to occur. oup.com

When the guest molecules possess polar functional groups, such as hydroxyl or ether groups, hydrogen bonding can occur between the guest and the host framework, particularly if the framework itself contains coordinating water molecules. rsc.org For example, in the cadmium cyanide-ether clathrates, the guest ether molecules are accommodated in cage-like cavities and participate in hydrogen bonding with the coordinated water molecules. rsc.org Similarly, in the Cd₅(CN)₁₀(H₂O)₄·4C₆H₁₁OH clathrate, the cyclohexanol guest is involved in hydrogen bonding with the host. researchgate.net

The host-guest interactions can be quite specific, leading to molecular recognition phenomena. The flexible nature of the cadmium cyanide framework allows it to adapt to the size and shape of different guest molecules, resulting in the formation of distinct clathrate structures. mdpi.com

Impact of Guest Molecules and Ligand Substituents on Framework Reorganization

The structure of the cadmium cyanide framework is highly sensitive to the nature of the included guest molecules and any substituents on the ligands. The presence of different guests can induce significant reorganization of the framework, leading to the formation of entirely new structural topologies. mdpi.comrsc.org

A clear example of this guest-dependent framework reorganization is seen in the clathrates formed with propanol isomers. rsc.org The use of n-propanol and isopropanol as guests results in two distinct [Cd(CN)₂]n frameworks with different channel structures. rsc.org Similarly, the choice of alkoxyethanol guest in the synthesis of cadmium(II) cyanide coordination polymers dictates whether a distorted tridymite-like or a zeolite-like framework is formed. mdpi.com

The hydrophilic or lipophilic nature of the guest molecule also has a profound impact on the framework structure. mdpi.commdpi.com Lipophilic guests tend to favor the formation of cristobalite-like or tridymite-like frameworks where the cadmium ions are tetrahedrally coordinated. mdpi.commdpi.com In contrast, guests with hydrophilic groups, especially those that can coordinate to the cadmium ion or participate in hydrogen bonding, often lead to the formation of zeolite-mimetic structures with higher coordination numbers for cadmium. mdpi.commdpi.com

Ligand substituents can also be used to tune the properties of the framework. While the primary focus of this article is on the simple Cd(CN)₂ framework, it is worth noting that the introduction of substituents on the cyanide ligand or the use of co-ligands can dramatically alter the resulting structure and its properties. nih.gov This principle is widely used in the design of metal-organic frameworks (MOFs) for specific applications. usf.edu

In some cases, the framework can undergo reversible transformations upon guest exchange. This dynamic behavior highlights the flexibility of the cadmium cyanide framework and its ability to respond to changes in its environment.

Spectroscopic Characterization

Spectroscopic techniques are pivotal in elucidating the local and bulk electronic and vibrational properties of cadmium cyanide frameworks.

Vibrational Spectroscopy (Infrared and Raman) for Cyanide and Ligand Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the bonding characteristics within cadmium cyanide structures. The cyanide (C≡N) stretching frequency is particularly sensitive to its coordination environment.

In cadmium(II) cyanide complexes, the ν(C≡N) stretching frequency often exhibits a blue shift compared to that of the free cyanide ion, indicating the formation of bridging cyanide ligands between two cadmium(II) centers. mdpi.com For instance, in certain cadmium cyanide complexes, the ν(CN) is observed at 2179 cm⁻¹, a higher frequency than the 2145 cm⁻¹ seen for the terminal cyanide in K₂[Cd(CN)₂]. mdpi.com This shift is a strong indicator of the C≡N group acting as a bridge between two metal ions. mdpi.com

The analysis of complexes with additional ligands, such as heterocyclic thiones, reveals that the thione ligands are present in their thione form in the solid state, as confirmed by the presence of ν(N-H) bands in the IR spectra. tandfonline.com The coordination of sulfur to cadmium(II) is further supported by these vibrational studies. tandfonline.comnih.gov In tetracyanonickelate (B1213329) complexes containing cadmium and isonicotinic acid, IR and Raman spectra have been used to assign vibrational modes and understand the coordination of the isonicotinic acid molecules to the cadmium atom within the polymeric layers. nih.gov

It is important to note that distinguishing between Cd–NC–Cd and Cd–CN–Cd arrangements can be challenging with vibrational spectroscopy alone due to the disordered nature of the cyanide linkages in many cadmium cyanide frameworks. mdpi.com

Table 1: Representative Vibrational Frequencies in Cadmium Cyanide Complexes

Complex/CompoundVibrational ModeFrequency (cm⁻¹)Reference
Cadmium Cyanide Complexν(CN)2179 mdpi.com
K₂[Cd(CN)₂]ν(CN) (terminal)2145 mdpi.com
[Ni(CN)₄]²⁻ in K₂[Ni(CN)₄]ν(CN)2122 scispace.com
Ionic KCNν(CN)2080 scispace.com

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹³Cd)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for probing the local environment of atoms in cadmium cyanide frameworks, providing insights that are often inaccessible through diffraction methods alone.

¹¹³Cd NMR: The ¹¹³Cd nucleus is particularly sensitive to its coordination environment, making ¹¹³Cd solid-state NMR a powerful probe of the structure and disorder in cadmium cyanide materials. cdnsciencepub.com Studies have shown that the ¹¹³Cd chemical shift is highly sensitive to the nature of the atoms coordinated to the cadmium center. cdnsciencepub.com In pure Cd(CN)₂, the presence of five distinct resonances in the ¹¹³Cd magic angle spinning (MAS) NMR spectrum indicates a static disorder of the cyanide groups. cdnsciencepub.com These resonances correspond to cadmium atoms surrounded by different numbers of carbon and nitrogen atoms (CdCₓN₄₋ₓ, where x = 0 to 4), confirming the existence of an "orientational glass" state at room temperature. cdnsciencepub.com This finding suggests that the cyanide ions are not randomly oriented but follow specific "ice rules," where each cadmium atom prefers to bind to two carbon and two nitrogen atoms. researchgate.netrsc.org

Furthermore, ¹¹³Cd NMR has been instrumental in proposing an ordering scheme for the cyanide units in the host lattice of Cd(CN)₂·2/3H₂O·BuOH that differs from the one derived from X-ray diffraction data, suggesting a different space group for the crystal structure. rsc.orgrsc.org

¹³C and ¹H NMR: In complexes of cadmium(II) cyanide with heterocyclic thiones, ¹³C NMR shows an upfield shift for the thione carbon, while ¹H NMR displays a downfield shift for the N-H protons. nih.gov These shifts are consistent with the coordination of the sulfur atom to the cadmium(II) ion. nih.gov

Table 2: ¹¹³Cd NMR Resonances in Cd(CN)₂

Cadmium Coordination EnvironmentNumber of ResonancesImplicationReference
CdCₓN₄₋ₓ (x = 0 to 4)5Static disorder of CN groups (orientational glass) cdnsciencepub.com

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Characterization

Solution-state NMR spectroscopy provides valuable information about the species present in solution and their dynamic behavior. For cadmium cyanide complexes with ligands like heterocyclic thiones, solution NMR studies in solvents such as dimethyl sulfoxide (B87167) (DMSO) have been conducted. nih.govcdnsciencepub.com

¹H and ¹³C NMR are used to characterize the complexes in solution. nih.gov For instance, in cadmium(II) cyanide complexes with various thiones, an upfield shift in the ¹³C NMR and downfield shifts in the ¹H NMR are consistent with sulfur coordination to cadmium(II). nih.gov

These studies help in understanding the stability and structure of the complexes in the solution phase, which can differ from their solid-state structures.

Advanced Microscopic and Diffraction Techniques

Advanced imaging and scattering techniques provide direct visualization and detailed structural information about cadmium cyanide frameworks at various length scales.

Transmission Electron Microscopy (TEM) for Nanostructure Size, Shape, and Microstrain Analysis

Transmission Electron Microscopy (TEM) is a powerful technique for characterizing the morphology and structure of nanomaterials. While direct TEM studies focused solely on Cd(CN)₂ nanostructures are not extensively reported in the provided context, the principles of TEM analysis are demonstrated in studies of related cadmium-containing nanoparticles.

For instance, in the study of cadmium oxide (CdO) nanoparticles derived from a cadmium complex, TEM was used to determine the particle size and morphology. mtu.edusemanticscholar.org High-resolution TEM (HRTEM) can reveal the crystalline nature and lattice fringes of the nanoparticles. semanticscholar.org Similarly, in the synthesis of cadmium chalcogenide hollow structures, TEM images show the formation of nanotubes and hollow spheres, with the walls composed of smaller nanoparticles. nju.edu.cn In-situ liquid cell TEM has been employed to observe the real-time growth and morphological evolution of CdS nanocrystals in solution. mdpi.com

These examples highlight the capability of TEM to provide crucial information on the size, shape, and aggregation state of cadmium cyanide nanostructures, should they be synthesized. This would be essential for understanding how these physical characteristics influence the material's properties.

Neutron Scattering Studies for Structural Dynamics and Orientational Disorder

Neutron scattering is a uniquely powerful technique for studying cadmium cyanide due to its ability to distinguish cyanide orientations, a task that is difficult with X-ray diffraction because of the similar scattering power of carbon and nitrogen in the presence of the electron-rich cadmium ion. arxiv.org However, natural abundance cadmium has a very high neutron absorption cross-section, which complicates measurements. arxiv.org This challenge is overcome by using isotopically enriched samples, such as ¹¹⁴Cd(CN)₂. arxiv.orgnih.gov

Neutron powder diffraction studies on ¹¹⁴Cd(CN)₂ have been crucial in characterizing its structure and temperature-dependent behavior. arxiv.orgnih.gov These studies have confirmed that at ambient temperature, Cd(CN)₂ has a cubic structure (space group Pn3m) with head-to-tail orientational disorder of the cyanide ions. arxiv.orgnih.gov Upon cooling, the material exhibits negative thermal expansion (NTE) until it undergoes a structural phase transition at approximately 130 K to a tetragonal phase (I4₁/amd) with cyanide-ion orientational order. rsc.orgarxiv.orgresearchgate.net

Inelastic neutron scattering (INS) measurements provide insights into the lattice dynamics and the phonon modes responsible for the NTE. arxiv.orgresearchgate.net Studies have shown that the NTE is driven by low-energy phonons with negative Grüneisen parameters, which are related to transverse vibrations of the Cd–CN–Cd linkages and framework breathing modes. rsc.orgarxiv.org The orientational disorder of the cyanide ions and their reorientations are believed to play a significant role in the lattice dynamics that lead to NTE. rsc.orgstfc.ac.uk The interplay between the cyanide reorientations, which occur on a timescale of a few Hertz at room temperature, and the lattice vibrations is a key area of investigation. arxiv.org

Table 3: Structural Phases of Cadmium Cyanide from Neutron Diffraction

Temperature RangeCrystal SystemSpace GroupKey FeatureReference
> 130 KCubicPn3mCyanide orientational disorder arxiv.orgnih.gov
< 130 KTetragonalI4₁/amdCyanide orientational order rsc.orgarxiv.orgresearchgate.net

Thermo-Structural Behavior and Mechanical Properties

The cadmium cyanide framework exhibits a range of unusual and scientifically significant behaviors in response to thermal and other stimuli. Its flexible coordination polymer structure, composed of interpenetrating networks, is central to these unique properties, including strong negative thermal expansion, sensitivity to X-ray irradiation, and distinct phase transitions.

Investigation of Negative Thermal Expansion (NTE) Phenomena

Cadmium cyanide, Cd(CN)₂, is renowned for exhibiting one of the most substantial and isotropic negative thermal expansion (NTE) effects among all known materials. wigner.huox.ac.uk This phenomenon, where the material contracts upon heating rather than expanding, is a key characteristic of its thermo-structural behavior. The NTE in Cd(CN)₂ is not a minor effect; it is persistent and remarkably strong. wigner.hursc.org

The mechanism driving this contraction is primarily attributed to low-energy, volume-reducing phonons. rsc.org These transverse vibrational modes of the bridging cyanide (CN⁻) ligands effectively pull the cadmium (Cd²⁺) centers closer together as the temperature increases, leading to a net contraction of the crystal lattice. This behavior is characteristic of framework materials where such "floppy" modes can dominate the thermal response. rsc.org Another proposed mechanism involves the temperature-dependent off-centering of Cd²⁺ ions, which increases the packing density of the network at higher temperatures. ox.ac.ukaps.org

Research has established the "true" NTE behavior of Cd(CN)₂ across a wide temperature range of 150–750 K, resolving previous discrepancies in reported coefficients. rsc.orgrsc.org After accounting for irradiation effects, the volume coefficient of thermal expansion (αᵥ) was determined to be -55(2) MK⁻¹, with the material showing no signs of decomposition even at 750 K. rsc.org This robust NTE is maintained over an exceptionally broad temperature range of 600 K. rsc.org

Table 1: Negative Thermal Expansion Properties of Cadmium Cyanide

Property Value Temperature Range Source(s)
Volume Coefficient of Thermal Expansion (αᵥ) -55(2) MK⁻¹ 150 K – 750 K rsc.org
Phenomenon Type Isotropic Negative Thermal Expansion 150 K – 750 K wigner.hursc.org
Driving Mechanism Low-energy, volume-reducing phonons Ambient rsc.org
Alternate Mechanism Temperature-dependent off-centering of Cd²⁺ ions 150 K – 300 K ox.ac.ukaps.org

Examination of Negative X-ray Expansion (NXE) Effects and Underlying Mechanisms

A fascinating and unusual property of cadmium cyanide is its contraction upon irradiation by X-rays, a phenomenon termed "negative X-ray expansion" (NXE). rsc.orgnih.govresearchgate.net This behavior is contrary to that of most materials, which typically experience lattice expansion when exposed to X-ray beams. rsc.orgnih.gov The discovery of NXE was crucial in resolving inconsistencies in previously reported NTE coefficients for Cd(CN)₂, as the X-ray exposure during diffraction measurements was found to influence the structural parameters. rsc.orgrsc.orgresearchgate.net

The underlying mechanism for NXE is not due to localized heating but is thought to involve an interaction between the X-rays and the cyanide ligands. rsc.orgnih.govchemrxiv.org Specifically, it is suggested that X-ray irradiation facilitates or interacts with "cyanide flips," the reorientations of the CN⁻ ions within the crystal lattice. nih.govresearchgate.net This interaction with the disordered cyanide ions, which are a key feature of the Cd(CN)₂ structure, leads to a contraction of the unit cell. rsc.orgresearchgate.net This suggests a form of X-ray–phonon coupling within the material. rsc.orgnih.gov The isostructural compound Zinc cyanide, Zn(CN)₂, has also been observed to contract under X-ray irradiation at high pressure. rsc.orgnih.gov

The NXE effect is significant enough to influence other physical properties. For instance, X-ray irradiation can reverse the low-temperature, symmetry-lowering phase transition, restoring the cubic phase of the material even at temperatures where it would normally be in a lower-symmetry state. nih.govresearchgate.net This interplay highlights the potential for using X-rays to tune the mechanical and structural response of functional materials like Cd(CN)₂. rsc.orgchemrxiv.org

Structural Phase Transitions and Temperature-Dependent Behavior

Cadmium cyanide undergoes a distinct, symmetry-lowering structural phase transition as it is cooled. arxiv.org At ambient temperature, Cd(CN)₂ possesses a cubic crystal structure with the space group Pnm. rsc.orgarxiv.org In this phase, the cyanide ligands exhibit head-to-tail orientational disorder. rsc.orgarxiv.org

Upon cooling, the cubic unit cell expands due to the NTE effect until a phase transition occurs at approximately 130-135 K. nih.govarxiv.orgresearchgate.net Neutron powder diffraction studies on isotopically enriched ¹¹⁴Cd(CN)₂ have identified the low-temperature phase as having a tetragonal I4₁/amd symmetry. arxiv.orgresearchgate.net This transition involves a slip of the two interpenetrating frameworks relative to each other and allows for long-range orientational ordering of the cyanide ions. arxiv.orgresearchgate.net This ordered low-temperature structure is isostructural to hydrogen-ordered ice-VIII. arxiv.org

The temperature-dependent behavior is further complicated by the material's sensitivity to its thermal and radiation history. rsc.org As noted, X-ray exposure can suppress or even reverse this phase transition. rsc.orgnih.gov If a sample is irradiated at a higher temperature before being cooled, the cubic phase can be maintained at temperatures below the normal transition point. rsc.org Furthermore, evidence suggests the onset of an orientational glass transition at around 80 K, where the cyanide reorientations become frozen. arxiv.org

Table 2: Structural Phase Transition Data for Cadmium Cyanide

Parameter High-Temperature Phase Low-Temperature Phase Source(s)
Crystal System Cubic Tetragonal rsc.orgarxiv.org
Space Group Pn$\bar{3}$m I4₁/amd rsc.orgarxiv.org
Transition Temperature (Tc) N/A ~130-135 K nih.govarxiv.org
Key Feature Cyanide orientational disorder Long-range cyanide ordering rsc.orgarxiv.org

Coordination Chemistry and Complex Formation of Cadmium Cyanide

Ligand Coordination Modes and Denticity in Cadmium Cyanide Systems

The cyanide ion (CN⁻) is a versatile ambidentate ligand, capable of coordinating to a metal center through either its carbon atom (cyano) or its nitrogen atom (isocyano). In cadmium cyanide systems, it most commonly functions as a bridging ligand, coordinating to two different cadmium(II) centers simultaneously via both its carbon and nitrogen atoms (μ₂-CN). iucr.orgresearchgate.net This bridging capability is the cornerstone of the extensive polymeric structures that cadmium cyanide forms.

Formation of Polymeric and Supramolecular Architectures with Bridging Cyanide Ligands

The ability of the cyanide ligand to bridge cadmium(II) ions leads to the formation of robust, three-dimensional (3D) coordination polymers. mdpi.commdpi.com The fundamental structure of pure cadmium cyanide, Cd(CN)₂, consists of two interpenetrating diamondoid frameworks, analogous to the high-temperature silica (B1680970) polymorph, cristobalite. wikipedia.orgrsc.org In this arrangement, each cadmium atom is tetrahedrally coordinated to four other cadmium atoms through cyanide bridges, forming an extended, porous network. wikipedia.org

These frameworks are not rigid; their topology can be significantly altered by the inclusion of guest molecules, leading to a variety of mineralomimetic or zeolite-like structures. mdpi.commdpi.com For example, depending on the guest molecule present during crystallization, cadmium cyanide can form frameworks that are not only different from each other but also from the parent cristobalite-like structure. electronicsandbooks.comrsc.org The resulting architectures can feature channels and cavities of varying sizes and shapes, such as the hexagonal and pentagonal channels observed in clathrates formed with propanol (B110389) isomers. electronicsandbooks.comrsc.org This structural diversity underscores the role of host-guest interactions in directing the formation of specific supramolecular architectures.

Role of Ancillary Ligands in Modulating Coordination Environment and Framework Topology

Ancillary ligands—molecules other than cyanide that coordinate to the cadmium(II) center—play a pivotal role in modifying the coordination environment of the metal ion and, consequently, the topology of the entire framework. mdpi.commdpi.comresearchgate.net These ligands can alter the coordination number of cadmium, introduce new functionalities, and template the formation of novel structures.

Thiones : Ligands such as N,N'-dimethylthiourea coordinate to cadmium(II) through their sulfur atom. sibran.ru In the complex [Cd(Dmtu)₂(CN)₂], the cadmium ion adopts a distorted tetrahedral geometry, coordinated to two sulfur atoms from the thione ligands and two carbon atoms from the cyanide ligands. sibran.ru These discrete molecular units can then self-assemble into 3D networks via intermolecular hydrogen bonds. sibran.ru Solid-state ¹¹³Cd NMR studies on complexes with various thiones have shown the presence of different coordination numbers, indicating the structural versatility introduced by these ancillary ligands. nih.gov

Alkoxyethanols : These ligands, which possess both ether and hydroxyl functional groups, can act as either coordinating ligands or as guest molecules within the framework's cavities. mdpi.commdpi.com In complexes with ethoxyethanol and butoxyethanol, the hydroxyl oxygen coordinates to the Cd(II) ion, resulting in a five-coordinate, trigonal-bipyramidal geometry for cadmium. mdpi.com In contrast, when bulkier hexyloxyethanol is used, it does not coordinate directly to the metal but is instead trapped as a guest, with water molecules occupying the coordination sites on the octahedral Cd(II) ions. mdpi.com The choice of alkoxyethanol, including branched isomers like iso-butoxyethanol and tert-butoxyethanol, directly influences the resulting framework, leading to different ratios of tetrahedral, square-pyramidal, and octahedral cadmium centers. mdpi.comresearchgate.net

Crown Ethers : Crown ethers, such as 18-crown-6 (B118740), can encapsulate the cadmium ion. In the complex [Cd(CN)₂(18-crown-6)], the cadmium ion sits (B43327) within the plane of the six oxygen atoms of the crown ether and is further coordinated by two axial cyanide ligands, resulting in a hexagonal bipyramidal geometry. researchgate.net This entire macrocyclic complex can then act as a guest, becoming trapped within a cage-like [Cd(CN)₂]n framework, demonstrating a complex interplay of coordination and host-guest chemistry. researchgate.net

Acetonitrile (B52724) : Acetonitrile exhibits a dual role in the formation of cadmium cyanide clathrates. toho-u.ac.jpcolab.ws In the compound Cd(CH₃CN)₂Cd(CN)₄·2CH₃CN, some acetonitrile molecules act as unidentate ligands, coordinating directly to cadmium to form an octahedral center. colab.ws Simultaneously, other acetonitrile molecules behave as guests, occupying the cage-like cavities within the 3D host framework. colab.ws This demonstrates how a single type of ancillary molecule can function as both a structural component and a guest.

Table 1: Effect of Ancillary Ligands on Cadmium Cyanide Architectures

Ancillary LigandFormula ExampleEffect on Cd(II) CoordinationResulting StructureReference(s)
N,N'-dimethylthiourea[Cd(Dmtu)₂(CN)₂]Four-coordinate, distorted tetrahedral (CdS₂C₂)3D network via H-bonding sibran.ru
Ethoxyethanol[Cd(CN)₂(C₂H₅OCH₂CH₂OH)]nFive-coordinate, trigonal-bipyramidalDistorted tridymite-like 3D framework mdpi.com
18-Crown-6[Cd(CN)₂(18-crown-6)]Eight-coordinate, hexagonal bipyramidalMacrocyclic complex that can be a guest in a [Cd(CN)₂]n host researchgate.net
AcetonitrileCd(CH₃CN)₂Cd(CN)₄·2CH₃CNSix-coordinate, octahedral (ligand)3D framework with acetonitrile as both ligand and guest colab.ws

Host-Guest Chemistry and Molecular Recognition Properties in Cadmium Cyanide Clathrates

Cadmium cyanide is renowned for its ability to form clathrates, which are inclusion compounds where guest molecules are trapped within the cavities of a host lattice. mdpi.comwikipedia.org The [Cd(CN)₂]n framework acts as the host, and its porous, three-dimensional structure can accommodate a wide variety of guest molecules, such as carbon tetrachloride, benzene (B151609), and various alcohols. mdpi.comiaea.org The interaction between the host and guest is typically driven by non-covalent van der Waals forces. wikipedia.org

A key feature of cadmium cyanide's host-guest chemistry is that the structure of the host framework is often dependent on the size, shape, and chemical nature of the guest molecule it encloses. mdpi.commdpi.com This guest-dependent structural variability is a form of molecular recognition. For example, crystallization of Cd(CN)₂ from n-propanol and iso-propanol yields clathrates with frameworks that are topologically distinct from each other. electronicsandbooks.comrsc.org The framework formed with n-propanol features both hexagonal and pentagonal channels, while the one with iso-propanol has only pentagonal channels. electronicsandbooks.comrsc.org This demonstrates that the host framework adapts to best accommodate the specific guest, highlighting a sophisticated self-assembly process guided by host-guest interactions.

Investigation of Cadmium(II) Coordination Number Variability and its Structural Implications

The Cd(II) ion, with its d¹⁰ electronic configuration, is highly flexible in its coordination preferences, commonly exhibiting coordination numbers ranging from four to eight. researchgate.net This variability is a defining feature of cadmium cyanide chemistry and has profound structural implications. While the simple Cd(CN)₂ framework is built from four-coordinate, tetrahedral cadmium centers (CdT), the incorporation of ancillary ligands or guest molecules can readily induce higher coordination numbers. mdpi.comresearchgate.net

The coordination geometry of Cd(II) can expand to:

Five-coordinate (CdTB) : A trigonal-bipyramidal geometry is often observed when ligands like alkoxyethanols coordinate to the cadmium center. mdpi.com

Six-coordinate (CdOC) : An octahedral geometry is common, especially when water molecules or two acetonitrile ligands coordinate to the cadmium ion. mdpi.commdpi.comcolab.ws In some cases, frameworks contain a mixture of tetrahedral and octahedral cadmium atoms in specific ratios, such as the 5:3 ratio found in certain ether clathrates or the 1:1 ratio in an acetonitrile clathrate. colab.wsrsc.org

Square-pyramidal (CdSP) : This less common five-coordinate geometry has been observed in a complex with tert-butoxyethanol, where the framework contained octahedral, square-pyramidal, and tetrahedral Cd(II) centers in a 1:2:2 ratio. mdpi.comresearchgate.net

Eight-coordinate : A hexagonal bipyramidal geometry is seen when Cd(II) is complexed with 18-crown-6 and two axial cyanides. researchgate.net

Table 2: Variability of Cadmium(II) Coordination in Cyanide Complexes

Coordination NumberGeometryAncillary Ligand/Guest ExampleCompound SystemReference(s)
4Tetrahedral (CdT)None / Lipophilic guests (e.g., CCl₄)Cd(CN)₂ / Cd(CN)₂·CCl₄ wikipedia.orgmdpi.com
5Trigonal-Bipyramidal (CdTB)Ethoxyethanol, Butoxyethanol[Cd(CN)₂(C₂H₅OCH₂CH₂OH)]n mdpi.com
5Square-Pyramidal (CdSP)tert-ButoxyethanolComplex containing CdOC, CdSP, and CdT centers mdpi.comresearchgate.net
6Octahedral (CdOC)Water, AcetonitrileCd₃(CN)₆(H₂O)₂·2Prⁿ₂O, Cd(CH₃CN)₂Cd(CN)₄·2CH₃CN colab.wsrsc.org
8Hexagonal Bipyramidal18-Crown-6[Cd(CN)₂(18-crown-6)] researchgate.net

Reactivity, Reaction Mechanisms, and Transformation Pathways of Cadmium Cyanide

Photocatalytic Oxidation Mechanisms of Cyanide Complexes Involving Cadmium

The photocatalytic degradation of cyanide complexes, including those of cadmium, presents a promising advanced oxidation process for wastewater treatment. mdpi.com911metallurgist.com This method relies on the generation of highly reactive oxygen species (ROS) upon the irradiation of a semiconductor catalyst. mdpi.commdpi.com

Semiconductor catalysts are central to the photocatalytic degradation of cyanide. When a semiconductor like titanium dioxide (TiO₂) is irradiated with photons of energy equal to or greater than its band-gap energy, electrons are promoted from the valence band to the conduction band, creating electron-hole pairs (e- and h+). mdpi.com911metallurgist.com These charge carriers initiate redox reactions that lead to the degradation of cyanide. The holes (h+) can directly oxidize adsorbed cyanide ions or react with water to form hydroxyl radicals (•OH), which are powerful oxidizing agents. mdpi.com911metallurgist.com Concurrently, electrons in the conduction band can reduce adsorbed oxygen to form superoxide (B77818) radicals (O₂•−). mdpi.com

Activation: TiO₂ + hν → e- + h+ 911metallurgist.com

Oxidation by holes: h+ + CN- → •CN mdpi.com

Generation of hydroxyl radicals: h+ + H₂O → •OH + H+ 911metallurgist.com

Generation of superoxide radicals: e- + O₂ → O₂•− mdpi.com

Cyanide oxidation: CN- is oxidized by •OH and O₂•− to less toxic species like cyanate (B1221674) (CNO-), and eventually to carbonate and nitrate (B79036). mdpi.comnih.gov

Titanium Dioxide (TiO₂): TiO₂ is a widely studied photocatalyst for cyanide degradation due to its efficiency and stability. urjc.escapes.gov.br Both free cyanide and complexed cyanides can be treated using TiO₂-based photocatalysis. mdpi.comurjc.es For instance, in the simultaneous removal of cyanide and cadmium from electroplating wastewater, TiO₂ photocatalysis under UV irradiation has proven effective. ui.ac.idresearchgate.net The efficiency of the process is influenced by factors such as TiO₂ concentration, pH, and aeration rate. ui.ac.idresearchgate.net An increase in TiO₂ concentration generally enhances the degradation rate up to an optimal point, beyond which a shielding effect can reduce efficiency. ui.ac.idresearchgate.net High pH values are often favorable for cyanide oxidation due to the increased availability of hydroxide (B78521) ions for generating hydroxyl radicals. ui.ac.idresearchgate.net Doping TiO₂ with other metal oxides, like CuO, can slightly enhance the photooxidation rate of cyanide at low dopant concentrations. capes.gov.brjournalssystem.com

ZnO-BiOI Heterojunctions: To improve photocatalytic efficiency, heterojunction catalysts like ZnO-BiOI have been developed. mdpi.commdpi.com These materials exhibit enhanced performance by promoting charge separation and reducing the recombination of photogenerated electron-hole pairs. mdpi.commdpi.com A ZnO-BiOI heterostructure has demonstrated accelerated degradation of cyanide compared to TiO₂ alone. mdpi.com In one study, 5 mg of the ZnO-BiOI heterostructure completely removed 40 ppm of cyanide in 35 minutes. mdpi.com The synergistic interaction between ZnO and BiOI enhances visible light absorption and facilitates the generation of reactive oxygen species, making it a highly effective catalyst for environmental remediation. mdpi.commdpi.com The degradation mechanism involves the initial oxidation of cyanide by hydroxyl radicals to form cyanate. mdpi.com

Here is an interactive data table summarizing the efficiency of different semiconductor catalysts in cyanide degradation:

The kinetics of the photocatalytic degradation of cyanide are often described by the Langmuir-Hinshelwood (L-H) model. doi.orgnih.govnih.gov This model is frequently used for liquid-solid phase reactions and can be expressed as: r = -dC/dt = (krKC) / (1 + KC) where r is the rate of oxidation, C is the cyanide concentration, K is the Langmuir-Hinshelwood adsorption equilibrium constant, and kr is the photocatalysis rate constant. doi.org

At low initial concentrations, the equation often simplifies to a pseudo-first-order kinetic model. nih.govmdpi.com Numerous studies have confirmed that the photocatalytic degradation of cyanide and its complexes, including those with cadmium, follows pseudo-first-order kinetics. mdpi.comui.ac.idmdpi.com

Key Findings from Kinetic Studies:

ZnO-BiOI Heterojunctions: The photodegradation of cyanide using a ZnO-BiOI heterojunction catalyst was found to fit a pseudo-first-order kinetic model well. mdpi.comnih.gov The half-life for cyanide concentration was approximately 12 minutes under specific conditions. mdpi.com

TiO₂: In studies involving the simultaneous removal of cyanide and cadmium with UV/TiO₂, the process was also modeled using pseudo-first-order kinetics. ui.ac.id The apparent rate constants (kapp) were determined for both cyanide oxidation and cadmium reduction under various conditions. ui.ac.idmdpi.com

Graphene-Coupled ZnO (GR-ZnO): The photodegradation of potassium cyanide using GR-ZnO under different light sources (NIR, UV, visible, and sunlight) also followed pseudo-first-order kinetics, with the apparent rate constants calculated from the L-H model. nih.gov

The following interactive data table presents kinetic data from various studies on cyanide photocatalysis:

Chemical Transformation of Metal-Cyanide Complexes

Metal-cyanide complexes, which are common in industrial effluents, can be degraded through various pathways, including UV-induced decomposition. mdpi.com Photolysis, especially in the presence of a photocatalyst, is an effective method for breaking down stable cyano-complexes. urjc.es The degradation process typically involves the initial release of free cyanide ions from the complex, which are then oxidized. urjc.es The UV irradiation of organic compounds in water can lead to their decomposition, although the formation of mutagenic byproducts is a consideration that requires careful investigation. nih.gov

For iron cyanocomplexes, a well-studied example, heterogeneous photocatalysis with TiO₂ leads to the initial release of free cyanides, which are subsequently oxidized to cyanate and nitrate. urjc.es The porous structure of supported catalysts, such as TiO₂ on SBA-15 silica (B1680970), can enhance activity by preventing the deactivation of the semiconductor by the larger complex ions while allowing smaller free cyanide ions to access the catalyst surface. urjc.es

Cadmium cyanide (Cd(CN)₂) is unusual for a transition metal cyanide in that it is fairly soluble in water. wikipedia.org Its solubility increases significantly in the presence of excess cyanide ions due to the formation of stable complex ions, primarily the tetracyanocadmate(II) ion, [Cd(CN)₄]²⁻. researchgate.netwikipedia.org The formation proceeds through the intermediate species [Cd(CN)₃]⁻. wikipedia.org

[Cd(CN)₄]²⁻ is the most common cadmium-cyanide complex found in wastewater from mineral extraction and electroplating industries. rsc.orgrsc.org This complex is stable, particularly in alkaline solutions, which helps prevent the release of highly toxic hydrogen cyanide (HCN) gas. researchgate.netrsc.org The stability of this complex, however, makes the removal of cadmium and cyanide from wastewater more challenging. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to understand the interaction and detection of the [Cd(CN)₄]²⁻ ion, for instance, by designing electrochemical sensors with quinone derivatives on graphene that can chelate the cadmium ion. rsc.orgrsc.org

Fundamental Reactions with Other Chemical Species and Ligands (mechanistic focus)

The cadmium(II) ion is considered a "soft acid" and thus forms strong interactions with soft bases like the cyanide ion (CN⁻) and sulfur-containing ligands. researchgate.net The coordination chemistry of cadmium is versatile, allowing for various coordination numbers and geometries, which influences its reactivity. researchgate.net

Ligand exchange or substitution reactions are fundamental in the chemistry of coordination complexes. niscpr.res.inacs.org In the context of cadmium cyanide complexes, these reactions can involve the replacement of cyanide ligands with other species. For example, cadmium(II) complexes with macrocyclic ligands have been shown to undergo axial ligand substitution reactions where ligands like nitrate are replaced by thiocyanate (B1210189) (SCN⁻) or nitrite (B80452) (NO₂⁻). eujournal.orgresearchgate.net

The mechanism of such reactions often involves the initial coordination of the incoming ligand to the metal center, followed by the departure of the leaving group. acs.org In some cases, a ligand can be chemically transformed while it remains coordinated to the metal ion. acs.org The reactivity of a coordinated ligand can be significantly different from that of the free ligand due to electronic and steric effects imposed by the metal ion. acs.org For instance, the nucleophilic character of a ligand can be altered upon coordination. acs.org

Studies on cyano(thione)gold(I) complexes have investigated ligand scrambling reactions, which are essentially ligand exchange processes that can be studied to determine equilibrium constants. cdnsciencepub.com Similar principles apply to cadmium cyanide complexes, where understanding the thermodynamics and kinetics of ligand exchange with species like heterocyclic thiones is crucial for predicting their behavior in various chemical environments. cdnsciencepub.com

Theoretical and Computational Investigations of Cadmium Cyanide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary workhorse in computational materials science for its favorable balance of accuracy and computational cost. laboratorynotes.com It is a quantum mechanical method used to calculate the electronic structure of many-body systems, which in turn allows for the prediction of a wide range of material properties. laboratorynotes.comyoutube.com

Cd(CN)₂ is known to adopt a cubic crystal structure (space group Pn-3m) where each cadmium ion is tetrahedrally coordinated to four cyanide ligands, which in turn bridge to other cadmium centers. wikipedia.orgsmolecule.com This arrangement creates two interpenetrating diamondoid networks. smolecule.comnih.gov DFT-based geometry optimization can accurately reproduce this experimentally determined structure. By calculating the total energy for various atomic arrangements, DFT can also be used to predict potential high-pressure phases or alternative stable polymorphs of cadmium cyanide. wikipedia.orgphyschemres.org

Table 1: Representative Structural Parameters of Cubic Cd(CN)₂

Parameter Description Typical Value
Space Group Defines the crystal's symmetry operations Pn-3m
Cd-C Bond Length The distance between Cadmium and Carbon atoms ~2.3 Å
C≡N Bond Length The distance within the cyanide ligand ~1.15 Å
Cd-C-N Angle The angle along the cadmium-cyanide bond ~180°

| C-Cd-C Angle | The angle between two cyanide ligands attached to a cadmium center | ~109.5° (tetrahedral) |

Note: The values are approximate and can vary slightly depending on the specific DFT functional and basis set used in the calculation.

DFT is exceptionally useful for analyzing the electronic properties of materials. researchgate.net Key aspects of the electronic structure of Cd(CN)₂ that can be investigated include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density.

The HOMO-LUMO gap is a crucial parameter that indicates the chemical reactivity and the energy required to excite an electron from the ground state. rsc.orgresearchgate.net A larger gap generally implies greater stability. researchgate.net For Cd(CN)₂, DFT calculations can determine the energies of these frontier orbitals. The analysis of charge distribution, often performed using methods like Mulliken population analysis, reveals how electrons are shared between the cadmium and cyanide ions, providing insights into the nature of the Cd-CN bond (i.e., its degree of ionic vs. covalent character). rsc.org Furthermore, mapping the electrostatic potential onto the electron density surface helps to identify the electron-rich and electron-poor regions of the crystal, which is important for understanding intermolecular interactions. nih.gov

Table 2: Key Electronic Properties from DFT Analysis

Property Description Significance for Cd(CN)₂
HOMO-LUMO Gap Energy difference between the highest occupied and lowest unoccupied molecular orbitals. Indicates electronic stability and optical properties.
Charge Distribution Distribution of partial atomic charges on Cd, C, and N atoms. Characterizes the ionicity and covalency of the bonding.

| Electrostatic Potential | The potential energy experienced by a positive point charge at various locations around the molecule. | Predicts sites for electrophilic and nucleophilic attack and governs intermolecular interactions. |

While standard DFT is a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), can be used to study excited states and simulate spectroscopic properties. laboratorynotes.comscispace.com TD-DFT is a powerful tool for predicting the ultraviolet-visible (UV-Vis) absorption spectra of materials. youtube.comresearchgate.netnih.gov

The method calculates the energies of electronic transitions from the ground state to various excited states. laboratorynotes.com These transition energies correspond to the wavelengths of light that the material will absorb. By simulating the UV-Vis spectrum of Cd(CN)₂, researchers can assign the observed absorption bands to specific electronic transitions (e.g., from orbitals primarily located on the cyanide ligands to orbitals on the cadmium centers), providing a detailed understanding of its optical properties. researchgate.net

One of the most significant applications of DFT for Cd(CN)₂ is in the study of its lattice dynamics. Phonons are quantized modes of vibration in a crystal lattice, and their behavior governs many thermal properties, including thermal expansion. nih.gov

Cadmium cyanide is well-known for exhibiting Negative Thermal Expansion (NTE), meaning it contracts upon heating over a certain temperature range. wikipedia.org DFT-based phonon calculations are essential for understanding this counterintuitive behavior. By computing the phonon dispersion curves (frequency vs. wavevector), scientists can identify specific low-frequency vibrational modes. The volume dependence of these phonon frequencies is described by the Grüneisen parameter. Modes with negative Grüneisen parameters soften (decrease in frequency) with increasing volume, which drives the NTE phenomenon. wikipedia.orgnih.gov For Cd(CN)₂, these calculations have shown that low-energy transverse modes, which correspond to the flexing of the Cd-CN-Cd linkages, are primarily responsible for the material's NTE. wikipedia.org

Molecular Dynamics Simulations for Structural and Dynamic Behavior

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. researchgate.net Unlike DFT, which is typically used for static systems or very short timescales, MD can simulate the behavior of materials over nanoseconds or longer, providing insights into dynamic processes.

An MD simulation requires a "force field," which is a set of parameters and equations that describes the potential energy of the system as a function of its atomic coordinates. youtube.com For a material like cadmium cyanide, a force field would need to accurately describe the bond stretching, angle bending, and non-bonded interactions (van der Waals and electrostatic) between the atoms. physchemres.org These force fields can be developed using data from high-level quantum chemical calculations (like DFT) or by fitting to experimental data. researchgate.netresearchgate.netarxiv.org

Once a suitable force field is established, MD simulations can be used to study:

Structural Dynamics: How the Cd(CN)₂ lattice vibrates and fluctuates at different temperatures. This can include observing the dynamic disorder of the cyanide ligands, such as flipping motions. wikipedia.org

Phase Transitions: Simulating the material at different temperatures and pressures to observe transitions between different crystalline phases. wikipedia.org

Thermal Expansion: By running simulations at various temperatures and monitoring the average volume of the simulation cell, MD can directly compute the coefficient of thermal expansion, providing a dynamic counterpart to the static lattice dynamics calculations from DFT.

While ab initio MD (which uses DFT to calculate forces at each timestep) is possible, it is computationally very expensive. researchgate.netresearchgate.net Therefore, large-scale simulations of Cd(CN)₂ dynamics typically rely on classical force fields.

Computational Modeling of Cadmium-Cyanide Complexation and Intermolecular Interactions

Computational modeling is crucial for understanding the fundamental interactions within the Cd(CN)₂ structure and its formation from constituent ions. Quantum chemical calculations can be applied to model the complexation of a cadmium ion (Cd²⁺) with one or more cyanide ligands (CN⁻) in the gas phase or in solution. youtube.comresearchgate.net

These calculations provide detailed information about:

Binding Energies: The strength of the bond formed between the cadmium cation and the cyanide anion can be quantified. nih.gov

Coordination Chemistry: DFT can be used to study the stability of different coordination complexes, such as [Cd(CN)₃]⁻ and [Cd(CN)₄]²⁻, which are known to form in solutions with excess cyanide. laboratorynotes.comscispace.com This helps explain the solubility of Cd(CN)₂ in cyanide solutions. smolecule.com

By modeling these fundamental interactions, computational studies provide a bottom-up understanding of why cadmium cyanide adopts its specific crystal structure and exhibits its characteristic properties.

Predictive Studies for Material Properties and Reactivity

Theoretical and computational chemistry provides a powerful lens for investigating the properties of cadmium cyanide (Cd(CN)₂), offering insights that complement and guide experimental work. researchgate.net By modeling the compound at an atomic level, researchers can predict its structural, electronic, and reactive characteristics, saving significant time and resources in laboratory processes. researchgate.netnih.gov These computational approaches are crucial for understanding the fundamental behavior of Cd(CN)₂ and for exploring its potential in materials science. laboratorynotes.com

The predominant method for these investigations is Density Functional Theory (DFT), which has become a preferred tool for studying complex chemical systems, particularly those involving transition metals. umn.edu DFT calculations can accurately model the electronic structure and predict various properties by solving the Kohn-Sham equation. researchgate.net The selection of an appropriate functional and basis set is critical for achieving accurate results. Studies on cadmium-containing complexes have shown that hybrid functionals like B3LYP, combined with basis sets such as LANL2DZ (Los Alamos National Laboratory 2 Double-Z) or SDD (Stuttgart/Dresden), provide a good balance of accuracy and computational cost. researchgate.netnih.gov

Structural Property Predictions

Computational methods are adept at predicting the geometric parameters of cadmium cyanide, such as bond lengths and angles. nih.gov These predictions can be validated by comparing them to experimental data obtained from techniques like X-ray crystallography. For instance, studies on related cadmium complexes demonstrate how different computational basis sets can influence the accuracy of the predicted geometry. The LANL2DZ and DGDZVP basis sets have been shown to calculate bond distances that are very close to experimental values. researchgate.net

The unique crystal structure of cadmium cyanide, which consists of two interpenetrating diamondoid frameworks, is a key area of computational investigation. wikipedia.orgresearchgate.net This structure is analogous to the cristobalite form of silica (B1680970) (SiO₂). wikipedia.org Theoretical models can simulate this complex arrangement, helping to explain its physical properties, such as its ability to form clathrates by trapping small molecules within its framework. wikipedia.org

Below is a representative comparison of experimental versus calculated bond lengths for a related cadmium complex, illustrating the predictive power of DFT calculations with various basis sets.

Atomic BondExperimental Distance (Å)Calculated (LANL2DZ) (Å)Calculated (DGDZVP) (Å)Calculated (SDD) (Å)
Cd–Cl (1)2.4102.4472.4212.457
Cd–Cl (2)2.6272.6992.6382.674
Cd–N (1)2.3702.5372.5592.370
Cd–N (2)2.3662.5332.5552.366

Data derived from a study on a dimeric di-μ-chloro-bis[chlorine(4,7-dimethyl-1,10-phenanthroline)cadmium(II)] complex, which serves as a model for the accuracy of computational methods for cadmium compounds. researchgate.net

Electronic Properties and Reactivity

Computational studies are instrumental in predicting the electronic properties that govern the reactivity and potential applications of cadmium cyanide. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap (Eg). nih.govmdpi.com A smaller energy gap generally indicates higher reactivity and more efficient charge transfer capabilities. mdpi.com

For example, DFT calculations on a Cadmium-Naphthalene Diimide complex showed an energy gap of 2.42-2.62 eV, which is significantly narrower than that of the free ligand (3.387 eV). mdpi.com This narrowing of the gap upon complexation with cadmium confirms an increased potential for charge mobility and electrical conductivity. mdpi.com

Other predicted parameters, such as chemical potential (μ), help to assess the stability of the compound. mdpi.com Theoretical simulations can also predict how the material will behave under different conditions. For instance, studies on Cd(CN)₂ under pressure have been used to determine its equation of state and identify high-pressure phases, revealing how its elastic properties change with temperature and pressure. researchgate.net

The following table summarizes key electronic properties calculated for a representative cadmium complex using two different DFT functionals, illustrating the type of predictive data generated in these studies.

PropertyCAM-B3LYP/LANL2DZB3LYP/LANL2MB
HOMO (eV)-8.88-9.01
LUMO (eV)-6.26-6.59
Energy Gap (Eg) (eV)2.622.42
Chemical Potential (μ) (eV)-7.57-7.80

Data derived from a computational study on a cadmium (Cd) coordinated L-alanine NDI ligand-based complex. mdpi.com

Advanced Applications in Materials Science and Catalysis Utilizing Cadmium Cyanide Systems

Materials with Tunable Structural and Functional Properties

Cadmium cyanide (Cd(CN)₂) and its derivatives have emerged as a versatile class of materials with tunable structural and functional properties, leading to significant advancements in materials science. These compounds form robust framework structures that exhibit a range of fascinating and useful behaviors, from unusual thermal expansion to selective molecular recognition.

Framework Materials Exhibiting Negative Thermal Expansion

Cadmium cyanide is a well-studied coordination polymer known for its pronounced and isotropic negative thermal expansion (NTE), meaning it contracts upon heating. rsc.orgcam.ac.uk This counterintuitive property is of significant interest for the development of composite materials with controlled or even zero thermal expansion. The NTE in Cd(CN)₂ is attributed to the cooperative rotations and translations of the Cd(C/N)₄ polyhedra, which cause the diamondoid network of Cd-CN-Cd linkages to pull inward. arxiv.org

Recent research has revealed that the NTE of cadmium cyanide is also dependent on X-ray exposure, a phenomenon termed "negative X-ray expansion" (NXE). rsc.orgox.ac.uk This means the material contracts not only when heated but also when irradiated with X-rays. rsc.org This discovery helped to resolve previous inconsistencies in reported NTE coefficients and established the "true" NTE behavior of Cd(CN)₂ over a wide temperature range from 150 to 750 K. rsc.orgrsc.org The volumetric NTE coefficient (αV) has been determined to be -55(2) MK⁻¹, placing Cd(CN)₂ among materials with the largest NTE capacities. rsc.org

The mechanism behind NTE in cadmium cyanide is complex, involving low-energy phonons with negative Grüneisen parameters. arxiv.orgrsc.org These include transverse vibrations of the Cd-CN-Cd linkages and framework breathing modes. rsc.org The flexibility of the cyanide linkage, behaving like a pseudo-spring between cadmium atoms, plays a crucial role in this phenomenon. arxiv.org

Table 1: Thermal Expansion Properties of Cadmium Cyanide

Property Value Temperature Range Reference
Volumetric NTE Coefficient (αV) -55(2) MK⁻¹ 150 K - 750 K rsc.org
Linear NTE Coefficient (αL) in Cd(CN)₂·xCCl₄ -34 × 10⁻⁶ K⁻¹ 175 K - 375 K frontiersin.org

Porous Coordination Polymers for Gas Sorption and Separation

The framework structure of cadmium cyanide and its derivatives can be designed to be porous, making them promising candidates for gas sorption and separation applications. By modifying ligands within the coordination polymer, it is possible to tune the degree of interpenetration and the void volume within the network. acs.org This tunability allows for the creation of materials with selective gas adsorption properties.

For instance, certain cadmium-based coordination polymers have demonstrated the ability to selectively adsorb carbon dioxide (CO₂) over other gases like nitrogen (N₂), hydrogen (H₂), oxygen (O₂), argon (Ar), and methane (B114726) (CH₄). mdpi.com This selectivity is crucial for applications such as carbon capture and gas purification. The adsorption process in these materials is often reversible, allowing for the regeneration and reuse of the sorbent. acs.org The design of these porous coordination polymers (PCPs) often involves creating pores with specific sizes and chemical environments that favorably interact with the target gas molecules. scielo.org.mx

Materials for Molecular Recognition and Host-Guest Selectivity

The unique framework of cadmium cyanide can act as a host for other molecules, a principle known as host-guest chemistry. wikipedia.org This allows for the development of materials with high molecular recognition and selectivity. The "host" framework possesses cavities that can accommodate "guest" molecules, with the interaction being governed by non-covalent forces such as van der Waals interactions. wikipedia.org

A notable example is the cadmium cyanide clathrate that can encapsulate carbon tetrachloride (CCl₄). wikipedia.org The selectivity of these host-guest systems is determined by the size, shape, and chemical nature of both the host's cavities and the guest molecules. This has led to the exploration of cadmium cyanide-based materials for the separation of specific hydrocarbons. wikipedia.org The design of these materials leverages the principles of molecular recognition to achieve highly specific binding, which is a cornerstone of supramolecular chemistry. researchgate.netrsc.org For instance, in cadmium nitroprusside (Cd-NP), the confinement effect within a complementary electrostatic potential enables the selective recognition of CO₂ over acetylene (B1199291) (C₂H₂). acs.org

Exploration in Spin-Ice Physics Analogues and Electric Dipole Moment Studies

Remarkably, non-magnetic cadmium cyanide exhibits behavior analogous to magnetic spin-ices, but at a much higher temperature scale—nearly two orders of magnitude greater. researchgate.netnih.govarxiv.org In magnetic spin-ices, the frustration of magnetic dipole interactions on a pyrochlore (B1171951) lattice leads to a unique state of matter. researchgate.net In Cd(CN)₂, the electric dipole moments of the cyanide ions take on the role of the magnetic pseudospins. researchgate.netnih.gov

This "dipolar structural spin-ice" behavior is a result of the stronger electric versus magnetic dipolar interactions, influencing the structural properties of Cd(CN)₂ even at room temperature. researchgate.netnih.govarxiv.orgarxiv.org The cyanide ions are disordered but their orientations are correlated, following a "two-in-two-out" ice rule for each tetrahedral unit, where each cadmium atom preferentially binds to two carbon and two nitrogen atoms. rsc.orgresearchgate.net This correlated disorder and the associated cyanide "flips" are linked to the material's negative thermal expansion. rsc.org The study of these electric dipole moments and their collective behavior provides a novel platform for investigating spin-ice physics at more accessible temperatures. ox.ac.ukresearchgate.netarxiv.org

Catalytic Roles of Cadmium Cyanide and its Derivatives

Cadmium-based coordination polymers, including derivatives related to cadmium cyanide, have shown significant promise as heterogeneous catalysts in various organic reactions. Their catalytic activity often stems from the Lewis acidic nature of the cadmium(II) centers within the framework. mdpi.com

Heterogeneous Catalysis in Organic Transformations (e.g., Cyanosilylation of Aldehydes)

One of the key applications of cadmium-based coordination polymers is in the cyanosilylation of aldehydes, a crucial carbon-carbon bond-forming reaction in organic synthesis. mdpi.comacs.orgnih.gov In this reaction, a trimethylsilyl (B98337) cyanide (TMSCN) molecule is added to an aldehyde. Porous cadmium-based metal-organic frameworks (MOFs) can act as efficient and recyclable heterogeneous catalysts for this transformation. acs.org

The catalytic performance is attributed to the Lewis acid sites provided by the cadmium centers. acs.org These catalysts have demonstrated high activity and, in some cases, substrate selectivity. acs.orgnih.gov The use of these solid catalysts offers advantages over homogeneous catalysts, such as ease of separation from the reaction mixture and potential for reuse, aligning with the principles of green chemistry. nih.govtandfonline.com Research has shown that cadmium-containing coordination polymers can achieve high yields in the cyanosilylation of various aldehydes under solvent-free conditions, further enhancing their environmental credentials. nih.govresearchgate.net

Table 2: Catalytic Performance of Cadmium-based Coordination Polymers in Cyanosilylation

Catalyst Substrate Reaction Conditions Yield Reference
[Cd₃(tipp)(bpdc)₂]·DMA·9H₂O Various aldehydes - Excellent acs.org

Photocatalytic Degradation of Environmental Pollutants and Mechanistic Insights

The direct use of cadmium cyanide as a photocatalyst for the degradation of environmental pollutants is not widely documented in scientific literature. However, the principles of photocatalysis observed in closely related cadmium compounds, particularly cadmium sulfide (B99878) (CdS) and cadmium oxide (CdO), provide insight into the potential mechanisms. Photocatalysis is an advanced oxidation process initiated when a semiconductor material absorbs light energy equal to or greater than its band gap, creating electron-hole pairs. beilstein-journals.orgmdpi.com These charge carriers migrate to the catalyst's surface and generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which can break down complex organic pollutants into simpler, less harmful substances like CO₂ and H₂O. beilstein-journals.orgmdpi.commdpi.com

Cadmium sulfide is a well-known visible-light-responsive photocatalyst. semanticscholar.org However, its efficiency can be hindered by the rapid recombination of photogenerated electron-hole pairs and its susceptibility to photocorrosion. researchgate.net To overcome these limitations, CdS is often combined with other materials to form heterostructures. For instance, carbon-supported CdS (CdS@C) photocatalysts have demonstrated impressive stability and efficiency in degrading organic pollutants like Rhodamine B (RhB). frontiersin.org In one study, a CdS@C composite achieved nearly 99% degradation of RhB after 90 minutes of visible light irradiation, a significant improvement over the 32% degradation by single-CdS. frontiersin.org The enhanced performance is attributed to the carbonaceous carrier acting as an electron acceptor, which promotes the separation of electrons and holes. frontiersin.org The primary active species identified in the degradation process were hydroxyl radicals (•OH) and superoxide anion radicals (•O₂⁻). frontiersin.org

The general mechanism for the photocatalytic degradation of pollutants using a semiconductor catalyst like CdS or CdO involves several key steps:

Photoexcitation: The semiconductor absorbs photons, exciting electrons from the valence band (VB) to the conduction band (CB), leaving holes (h⁺) in the VB.

Charge Separation and Migration: The generated electron-hole pairs separate and move to the catalyst's surface. beilstein-journals.org

Generation of Reactive Oxygen Species (ROS):

Valence band holes (h⁺) oxidize water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) to form highly reactive hydroxyl radicals (•OH). beilstein-journals.org

Conduction band electrons (e⁻) reduce adsorbed oxygen (O₂) to produce superoxide anion radicals (•O₂⁻). frontiersin.org

Pollutant Degradation: The highly reactive ROS attack the organic pollutant molecules, breaking them down into smaller, less toxic intermediates and ultimately mineralizing them into carbon dioxide and water. rsc.orgresearchgate.net

While these mechanisms are established for materials like CdS and ZnO, direct experimental studies on Cd(CN)₂ are scarce. Hypothetically, if Cd(CN)₂ were to act as a photocatalyst, it would need to exhibit semiconductor properties, allowing for the generation of electron-hole pairs under irradiation to drive the degradation process.

Photocatalytic Performance of Cadmium-Based Composites
PhotocatalystTarget PollutantIrradiation Time (min)Degradation Efficiency (%)Reference
CdS@CPRhodamine B90~99% frontiersin.org
Single-CdSRhodamine B9032% frontiersin.org
CdS/C3N5 (CCN0.5)Methyl OrangeNot Specified93.8% semanticscholar.org
CdS/C3N5 (CCN0.5)Rhodamine BNot Specified96.8% semanticscholar.org

Precursor Chemistry for Advanced Nanomaterials (e.g., Nano-CdO Generation)

Cadmium oxide (CdO) is an important n-type semiconductor with applications in catalysts, sensors, and transparent conducting films. semanticscholar.orgresearchgate.netchemkits.eu The synthesis of nano-sized CdO particles often involves the thermal decomposition (calcination) of a suitable cadmium-containing precursor. semanticscholar.org This method is valued for its potential to control the morphology and size of the resulting nanoparticles by carefully selecting the precursor and calcination conditions. semanticscholar.org

While various organometallic compounds and cadmium salts like cadmium acetate (B1210297) and cadmium nitrate (B79036) are commonly used as precursors, the specific use of cadmium cyanide (Cd(CN)₂) for nano-CdO synthesis is not extensively reported. semanticscholar.orgorientjchem.org The general principle involves heating the precursor in air at a specific temperature, causing it to decompose and oxidize, leaving behind cadmium oxide.

For example, nano-CdO has been successfully synthesized by the thermal decomposition of other cadmium complexes:

Cadmium-Hexamethylenetetramine Complex: A precursor complex, [{Cd(HMTA)(NO₃)₂(H₂O)₂}n], was prepared from cadmium nitrate and hexamethylenetetramine. semanticscholar.orgresearchgate.net This complex was then calcined at 500 °C for 2 hours in air. semanticscholar.orgresearchgate.net The resulting product was confirmed to be pure, crystalline, cubic CdO nanoparticles with an average particle size of 30.9 nm. researchgate.net

Cadmium Acetate Dihydrate: In another method, cadmium acetate dihydrate was decomposed at 950 °C for 24 hours to produce CdO nanoparticles. orientjchem.org

Schiff Base-Cd(II) Complex: A tetradentate Schiff base-Cd(II) complex was calcined at temperatures between 250 °C and 350 °C to produce CdO nanoparticles with average particle sizes ranging from 25 to 28 nm. mtu.edu

The thermal decomposition process for a precursor typically follows distinct steps, which can be analyzed using thermogravimetric analysis (TGA). For the cadmium-hexamethylenetetramine precursor, decomposition occurred in stages, including the loss of water molecules followed by the decomposition of the organic ligand and nitrate ions, ultimately yielding CdO at higher temperatures. researchgate.net

Should cadmium cyanide be used as a precursor, the expected chemical transformation during calcination in an air atmosphere would be its oxidation to cadmium oxide, with the release of gaseous nitrogen and carbon oxides. The precise temperature, atmosphere, and duration of the calcination would be critical parameters influencing the purity, crystallinity, and morphology of the final nano-CdO product.

Synthesis of Nano-CdO from Various Cadmium Precursors via Thermal Decomposition
Precursor CompoundCalcination Temperature (°C)Calcination TimeResulting Average Particle Size (nm)Reference
Cadmium-Hexamethylenetetramine Complex5002 hours30.9 researchgate.net
Cadmium Acetate Dihydrate95024 hoursNot Specified orientjchem.org
Cadmium Acetate Dihydrate with Urea (Mechanochemical)5002 hours46 researchgate.net
Schiff Base-Cd(II) Complex300Not Specified25.67 mtu.edu

Advanced Analytical Methodologies for Cadmium Cyanide Research

Chromatographic Techniques for Speciation and Quantification

Chromatography, a powerful separation technique, is instrumental in the speciation of cadmium-cyanide complexes. It allows for the separation of different cyanide forms, such as free cyanide and various metal-cyanide complexes, which is crucial for understanding their behavior and toxicity.

Ion Chromatography with Specialized Detection (e.g., Amperometric, Fluorescence) for Cadmium-Cyanide Complexes

Ion chromatography (IC) is a primary method for the analysis of cyanide and its metal complexes. journals.co.zachromatographyonline.comthermofisher.com When coupled with specialized detectors, its sensitivity and selectivity are significantly enhanced.

Amperometric Detection: Ion chromatography with amperometric detection offers excellent sensitivity and selectivity for free cyanide and weak metal-cyanide complexes, including those of cadmium. nih.gov This technique involves the electrochemical detection of cyanide at a silver working electrode. journals.co.za It is a rapid method, with analysis times often under five minutes, and is largely free from common interferences. journals.co.za For instance, a method using a cation-exchange cartridge to remove transition metals followed by amperometric detection achieved a limit of detection of less than 40 nM for cyanide. mgu.bg It should be noted that weak metal cyanide complexes, such as those of zinc and cadmium, can elute quickly and may be difficult to distinguish from the solvent peak in the chromatogram. epa.gov

Fluorescence Detection: For enhanced sensitivity, post-column derivatization followed by fluorescence detection can be employed. nih.gov This involves reacting the cyanide with a reagent to form a fluorescent compound. For example, cyanide can be derivatized with 2,3-naphthalenedialdehyde and taurine (B1682933) to produce the highly fluorescent 1-cyanobenz[f]isoindole, which can then be detected. nih.gov This approach has been successfully used for the simultaneous determination of cyanide and thiocyanate (B1210189) in biological samples. nih.gov

Spectrophotometric and Electrochemical Methods for Complex Cyanide Analysis

Spectrophotometric and electrochemical methods are widely used for the analysis of complex cyanides, offering alternative and sometimes complementary information to chromatographic techniques.

Spectrophotometric Methods: These methods are based on the reaction of cyanide with a chromogenic agent to produce a colored complex that can be quantified by measuring its absorbance. A direct spectrophotometric titration method has been developed for the determination of cadmium cyanide complexes in plating baths. osti.gov This involves treating an aliquot of the sample with a nitchromazo solution and dimethylsulfoxide. osti.gov Another approach involves the formation of ternary complexes, such as with 1,10-phenanthroline (B135089) and Eosin, which result in intensely colored solutions suitable for spectrophotometric measurement. ias.ac.in However, these methods can be susceptible to interferences from other ions present in the sample. nih.gov

Electrochemical Methods: These techniques, including potentiometry and voltammetry, utilize electrodes to measure the electrochemical response of cyanide. researchgate.net Ion-selective electrodes (ISEs) can be used for the potentiometric determination of free cyanide. epa.gov However, transition metal cations like cadmium can interfere by forming stable complexes that are not detected by the electrode. epa.gov Therefore, a distillation step is often necessary to break down these complexes before measurement. epa.gov Amperometric methods, as mentioned in the context of chromatography, provide high sensitivity for free cyanide. researchgate.net

Advanced Sample Preparation and Derivatization Techniques for Research Matrices

The complexity of research matrices, such as industrial effluents, biological tissues, and environmental samples, necessitates advanced sample preparation and derivatization techniques to isolate and stabilize cadmium cyanide species for analysis.

Sample Preparation:

Acidification and Distillation: A common first step in many cyanide analysis methods is acidification to convert cyanide species to hydrogen cyanide (HCN), followed by distillation to separate the volatile HCN from the sample matrix. mpg.de This is particularly important for breaking down stable metal-cyanide complexes. ysi.com

UV Irradiation: Complex cyanides can be degraded to free cyanide by irradiating an acidified sample with UV light. nih.gov

Solid Phase Extraction: For solid samples, an alkaline extraction is often required to solubilize all metal cyanide species. epa.gov Powdered cadmium carbonate can be used to precipitate and remove sulfide (B99878) interferences from samples. 911metallurgist.comepa.gov

Matrix Matching: It is crucial that the sodium hydroxide (B78521) concentration in calibration standards and quality control samples matches that of the prepared samples. gov.bc.ca

Derivatization Techniques: Derivatization is often employed to enhance the detectability of cyanide, especially for chromatographic and spectrophotometric methods.

Tetrathionate (B1226582) Derivatization: Cyanide can be reacted with tetrathionate to form thiocyanate, which can then be analyzed by high-performance liquid chromatography (HPLC) with UV detection. mpg.de This method allows for the determination of the sum of free and weak metal-complexed cyanide at a pH of 10. mpg.de

Reaction with D-cysteine and Hypochlorite (B82951): A novel method for free cyanide in chlorinated drinking water involves derivatization with D-cysteine and hypochlorite to form β-thiocyanoalanine, which is then analyzed by liquid chromatography-tandem mass spectrometry. researchgate.net

Spectrometric Derivatization: Highly sensitive derivatization methods followed by spectrometric analysis have been developed for the determination of free cyanide and cyanate (B1221674) in mine effluents. nih.govresearchgate.net

Interference Studies and Method Validation in Complex Research Environments

The accuracy and reliability of any analytical method for cadmium cyanide depend on thorough interference studies and rigorous method validation, especially when dealing with complex matrices.

Interference Studies: A multitude of substances can interfere with cyanide analysis, leading to either erroneously high or low results.

Sulfides: Sulfide is a major interferent, producing hydrogen sulfide during distillation which can affect subsequent measurements. saimm.co.za It can be removed by precipitation with powdered cadmium carbonate. 911metallurgist.comepa.gov

Oxidizing Agents: Oxidizing agents like chlorine can decompose most cyanides and must be removed, for instance, by adding ascorbic acid. epa.gov

Nitrate (B79036) and Nitrite (B80452): In the presence of certain organic compounds, nitrate and nitrite can form cyanide during distillation, leading to a positive bias. epa.gov Pre-treatment with sulfamic acid can eliminate this interference. epa.gov

Metal Cations: Transition metals that form strong complexes with cyanide can interfere with methods that measure free cyanide. epa.gov

Thiocyanate: Thiocyanate can be a significant interference in some methods. gov.bc.ca

Method Validation: Method validation ensures that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Accuracy: Measured as the average recovery of known amounts of analyte spiked into a sample matrix. For cyanide analysis, accuracy requirements are often in the range of 80-120%. gov.bc.ca

Precision: The closeness of repeated measurements, typically expressed as the relative standard deviation (RSD). A precision of 15% RSD or better is often required. gov.bc.ca

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. nih.govresearchgate.net

The following table summarizes some reported performance data for various analytical methods for cyanide.

Analytical TechniqueAnalyte(s)Sample MatrixLimit of Detection (LOD)Linear RangeReference(s)
Ion Chromatography with Amperometric DetectionFree Cyanide, Weak Cadmium ComplexesWater2 ppb- nih.gov
Ion Chromatography with Fluorescence DetectionCyanideBlood0.10 ng/mL- nih.gov
Derivatization with Spectrometric AnalysisFree CyanideMine Effluent0.05 mg/L0.01 - 80.0 mg/L nih.govresearchgate.net
Derivatization with Spectrometric AnalysisCyanateMine Effluent0.20 mg/L0.02 - 80.0 mg/L nih.govresearchgate.net
Tetrathionate Derivatization with HPLC-UVTotal CyanideAqueous Solution6.5 µg/L- mpg.de
Ion Chromatography with Pulsed Amperometric DetectionCyanideUrine1.8 µg/L1 - 100 µg/L nih.gov
Ion Chromatography with Pulsed Amperometric DetectionCyanideSaliva5.2 µg/L5 - 100 µg/L nih.gov

Comprehensive Speciation Analysis of Cadmium-Cyanide Species in Solution and Solids

A comprehensive understanding of cadmium cyanide chemistry requires the speciation of its various forms in both solution and solid phases. The predominant species in solution depends on factors such as pH and the molar ratio of cyanide to cadmium. scielo.brnmfrc.org

In solutions with an excess of cyanide and a pH above 10, the tetrachlorocadmate(II) ([Cd(CN)₄]²⁻) complex is the predominant species. scielo.br Other cadmium-cyanide complexes can also exist, and their relative abundance is a function of the specific conditions. researchgate.netscielo.org.za

For the analysis of solid materials, such as soils or industrial sludges, a preliminary extraction step is necessary to bring the cadmium cyanide species into solution. epa.gov This is typically achieved using an alkaline extraction to ensure the dissolution of all relevant species. epa.gov The resulting extract can then be analyzed using the chromatographic and spectroscopic methods described previously.

The crystal structures of solid cadmium(II) cyanide coordination polymers have been investigated. These studies reveal complex three-dimensional frameworks with large cavities, where cadmium can exist in different coordination environments (e.g., octahedral and tetrahedral). mdpi.com The analysis of these solid-state structures provides valuable insights into the fundamental chemistry of cadmium cyanide.

Environmental Chemical Behavior and Transformation of Cadmium Cyanide Complexes

Speciation and Chemical Form in Environmental Compartments (e.g., Water, Soil, Sediment)

The form in which cadmium cyanide exists in the environment is crucial to its toxicity and mobility. In aqueous environments, the speciation is highly dependent on pH and the presence of other ions. researchgate.netresearchgate.net

Water: In water, cadmium cyanide can exist as the dissolved cadmium ion (Cd²⁺) and cyanide ion (CN⁻). However, they readily form various complex ions, primarily tetracyanocadmate ([Cd(CN)₄]²⁻), especially in solutions with excess cyanide. researchgate.netwikipedia.orguobasrah.edu.iq The stability of these complexes is pH-dependent. researchgate.net At a pH below 9.3, the highly toxic hydrogen cyanide (HCN) gas can be formed. ubc.ca Cadmium cyanide complexes are categorized as weak acid dissociable (WAD), meaning they can release free cyanide under moderately acidic conditions. researchgate.netcyanidecode.orgcanada.ca In natural waters, cadmium can also form complexes with other inorganic ligands like hydroxide (B78521) (OH⁻), chloride (Cl⁻), and sulfate (B86663) (SO₄²⁻), as well as with dissolved organic matter. cdc.govresearchgate.net

Soil: In soil, the mobility and speciation of cadmium cyanide are influenced by soil pH, organic matter content, and the presence of other minerals. cdc.govnih.gov Cadmium tends to be more mobile in acidic soils. cdc.gov It can be adsorbed onto clay minerals, iron oxides, and organic matter, which can immobilize it. cdc.govacs.org However, this adsorbed cadmium can still be available for plant uptake. cdc.gov Most cyanide in soil is found as insoluble metal-metal cyanide complexes. ezkem.com The dissolution of these complexes is affected by the soil's buffering capacity and water transport. academicjournals.org

Sediment: Similar to soil, cadmium in sediments can be bound to organic matter and mineral surfaces. tandfonline.com The chemical form of cadmium in sediments can include carbonates, hydroxides, silicates, sulfides, and phosphates. tandfonline.com Changes in environmental conditions, such as a decrease in pH or an increase in salinity, can lead to the release of cadmium from sediments back into the water column. tandfonline.com Insoluble metal-metal cyanide complexes are common forms of cyanide in sediments. ezkem.com

Table 1: Speciation of Cadmium Cyanide in Environmental Compartments

Environmental Compartment Dominant Cadmium Cyanide Species Influencing Factors
Water [Cd(CN)₄]²⁻, Cd²⁺, CN⁻, HCN pH, presence of excess cyanide, other inorganic and organic ligands researchgate.netresearchgate.netwikipedia.orguobasrah.edu.iqubc.cacdc.govresearchgate.net
Soil Adsorbed Cd²⁺, insoluble metal-cyanide complexes pH, organic matter, clay content, iron oxides cdc.govezkem.com
Sediment Bound to organic matter, carbonates, hydroxides, sulfides pH, salinity, redox potential ezkem.comtandfonline.com

Abiotic Transformation Pathways (e.g., Photochemical Degradation, Hydrolysis, Ligand Exchange)

Cadmium cyanide complexes can be transformed in the environment through several non-biological processes.

Photochemical Degradation: Exposure to ultraviolet (UV) light can break down metal-cyanide complexes, including those of cadmium. ubc.caselcuk.edu.tr This process, known as photolysis, can release free cyanide ions. ubc.ca Studies have shown that both UVA and UVC light can be effective in degrading weak acid dissociable (WAD) cyanide complexes. researchgate.netresearchgate.net The presence of a photocatalyst like titanium dioxide (TiO₂) can enhance the degradation of cadmium cyanide complexes under UV irradiation. researchgate.netui.ac.id

Hydrolysis: Hydrogen cyanide in water can undergo hydrolysis to form formic acid or ammonium (B1175870) formate, although this reaction is not rapid. cyanidecode.org Cyanate (B1221674) (OCN⁻), an oxidation product of cyanide, readily hydrolyzes to ammonia (B1221849) and carbon dioxide. cyanidecode.org The rate of hydrolysis is influenced by pH. spartanwatertreatment.com

Ligand Exchange: Cadmium ions can exchange their cyanide ligands with other available ligands in the environment. For instance, in the presence of thiols, cadmium can form complexes, which may or may not involve the displacement of the original phosphonate (B1237965) ligands, depending on the conditions. scispace.comnih.gov These ligand exchange reactions are crucial in determining the fate and transport of cadmium in various systems. scispace.comnih.govd-nb.infoeujournal.org

Interaction with Natural Organic Matter and Other Environmental Matrices

The behavior of cadmium cyanide is significantly affected by its interactions with natural components of the environment.

Natural Organic Matter (NOM): Cadmium binds strongly to natural organic matter in soil and water. cdc.gov This interaction generally immobilizes cadmium, reducing its mobility. cdc.gov However, cadmium bound to dissolved organic matter can remain in solution and be transported. researchgate.net The presence of dissolved organic matter has been shown to inhibit the removal of cyanide in some treatment processes. researchgate.net Research indicates that lead can compete with cadmium for adsorption sites on soil organic matter, particularly on carboxyl and hydroxyl functional groups. ethz.ch

Other Environmental Matrices: In soil and sediment, cadmium cyanide can interact with various minerals. It can be adsorbed onto clay minerals and iron oxides, which reduces its mobility. cdc.govacs.org The formation of insoluble precipitates with other ions present in the environment, such as carbonates and sulfides, is another important process that controls the fate of cadmium. tandfonline.com

Table 2: Research Findings on Cadmium Cyanide Interactions

Interacting Substance Research Finding Reference
Natural Organic Matter Cadmium binds strongly to NOM, affecting its mobility. cdc.govresearchgate.net
Clay Minerals Adsorption onto clay minerals immobilizes cadmium. cdc.gov
Iron Oxides Adsorption onto iron oxides reduces cadmium mobility. acs.org
Lead (in soil) Lead competes with cadmium for binding sites on soil organic matter. ethz.ch

Long-Term Fate and Transport Mechanisms in Various Ecosystems (from a chemical perspective)

The long-term fate of cadmium cyanide in ecosystems is a result of the interplay between its chemical properties and environmental transport processes.

Persistence and Transport: Cadmium is a persistent element in the environment. cdc.gov While some of its complexes can be degraded, the cadmium ion itself is not destroyed. It can be transported over long distances in the atmosphere and deposited in soil and water. cdc.govolympianwatertesting.com In aquatic systems, cadmium can be transported in dissolved form, often complexed with organic or inorganic ligands, or attached to suspended particles. cdc.gov

Bioaccumulation and Biomagnification: While cadmium can be taken up by organisms, significant biomagnification along the food chain appears to be limited, with some exceptions like mollusks. epa.gov Plants can accumulate cadmium from the soil, and the level of uptake is influenced by soil characteristics like pH. cdc.govepa.gov

Reservoir of Toxicity: Metal-cyanide complexes, including those of cadmium, can act as a long-term reservoir of cyanide in the environment. maden.org.tr Even though the complexes themselves may be less toxic than free cyanide, their slow dissociation can continuously release toxic free cyanide and cadmium ions into the ecosystem. cyanidecode.orgmaden.org.tr

Future Directions and Emerging Research Avenues for Cadmium Cyanide Chemistry

Exploration of Novel Synthetic Routes and Advanced Architectural Design

The future of cadmium cyanide chemistry is intrinsically linked to the discovery of new synthetic pathways that offer greater control over the resulting crystal architecture. The traditional synthesis of Cd(CN)₂ has produced a variety of structures, but modern materials science demands more sophisticated and predictable assembly.

A primary research avenue is the use of guest molecules and co-ligands to direct the formation of specific three-dimensional (3D) frameworks. mdpi.com Research has shown that the Cd(CN)₂ host structure is highly sensitive to the nature of the guest molecules it clathrates, or includes, within its cavities. mdpi.com For instance, the use of different alkoxyethanols as guest species has led to the synthesis of novel coordination polymers with distinct topologies, such as distorted tridymite-like and zeolite-like structures. mdpi.com The alkyl group of the alkoxyethanol molecules was found to have a more dramatic effect on the final framework than simpler alkyl-alcohols or dialkyl-ethers. mdpi.com

Future work will likely focus on expanding the library of templating agents to include more complex organic molecules, ionic liquids, and even other metal complexes. The goal is to move from serendipitous discovery to rational design, where the choice of guest molecule can predictably yield a desired network topology, pore size, and surface chemistry. researchgate.net This approach allows for the creation of advanced architectures, such as doubly interpenetrated diamond-like frameworks or scaffolding-like materials with extended 3D honeycomb nets. acs.orgacs.org A 2018 study demonstrated how branched-butoxyethanol molecules could act as both a guest and a ligand, resulting in complex frameworks containing multiple distinct Cd(II) coordination geometries (octahedral, tetrahedral, and square-pyramidal) within the same crystal. researchgate.net

Synthetic ApproachCo-ligand/Guest MoleculeResulting Architecture/FrameworkResearch Finding
Clathrate FormationBranched-Butoxyethanols (iBucel, tBucel)3D coordination polymers with mixed coordination geometries (octahedral, tetrahedral, square-pyramidal). researchgate.netGuest molecules act as both ligand and template, influencing the Cd(II) coordination environment and framework topology. researchgate.net
Coordination PolymerizationAlkoxyethanols (Etcel, Bucel, Hexcel)Distorted tridymite-like and zeolite-like structures. mdpi.comThe Cd(CN)₂ framework changes dramatically based on the alkyl chain of the alkoxyethanol. mdpi.commdpi.com
Supramolecular Assembly18-crown-6 (B118740)A 3D framework with octagonal and tetragonal channels trapping a [Cd(CN)₂(18-crown-6)] complex. researchgate.netDemonstrates the potential for creating complex host-guest systems by trapping large macrocyclic complexes within a Cd(CN)₂ network. researchgate.net
Hydrothermal/Solvothermal SynthesisHexamethylenetetramine (C₆H₁₂N₄)Extended 3D honeycomb frameworks. acs.orgAllows for the formation of topologically complex and robust network structures. acs.org

Application of Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic behavior of cadmium cyanide frameworks is critical for harnessing their functional properties. However, characterizing these materials presents unique challenges. For example, Cd(CN)₂ is notoriously sensitive to X-ray radiation, which can alter its structure and affect the reproducibility of measurements. arxiv.orgnih.gov Furthermore, the high neutron absorption cross-section of naturally abundant cadmium complicates neutron scattering studies. arxiv.orgnih.gov

Future research must therefore leverage advanced, and often combined, in-situ characterization techniques to probe these materials under operational conditions. A key area of development is the use of dose-controlled synchrotron X-ray diffraction to study phenomena like negative thermal expansion (NTE). Recent work has revealed that Cd(CN)₂ exhibits "negative X-ray expansion" (NXE), meaning it contracts upon irradiation. rsc.org This discovery resolved discrepancies in previously reported NTE coefficients and highlights the need for careful in-situ analysis to distinguish intrinsic material properties from measurement-induced artifacts. rsc.org

The following advanced techniques are poised to provide deeper insights:

Solid-State NMR Spectroscopy: High-resolution ¹¹³Cd solid-state Nuclear Magnetic Resonance (NMR) is a powerful tool for probing the local coordination environment of the cadmium ions. It can distinguish between different Cd sites and provide evidence for the static or dynamic disorder of the cyanide bridging ligands, which is often difficult to determine by diffraction alone. mdpi.comcdnsciencepub.com

In-Situ Scanning Tunneling Microscopy (STM): For studying surface phenomena and thin-film growth, in-situ STM provides real-time, atomic-resolution images of processes like the underpotential deposition of cadmium, revealing the role of anions and the formation of ordered adlattices. acs.org

Isotopic Enrichment: To overcome the challenges of neutron scattering, future studies will increasingly rely on the synthesis of Cd(CN)₂ using isotopes like ¹¹⁴Cd, which has a much lower neutron absorption cross-section. arxiv.org This enables detailed investigation of structural dynamics and phonon behavior, which are crucial for understanding properties like NTE and spin-ice physics. arxiv.org

Development of Next-Generation Computational Models for Predictive Capabilities

Computational modeling is transitioning from a tool for explaining observed phenomena to a predictive engine for designing new materials. In cadmium cyanide chemistry, next-generation computational models will accelerate the discovery of novel structures with targeted properties.

Density Functional Theory (DFT) calculations are already being used to investigate the electronic structure and properties of Cd(CN)₂. arxiv.org For example, DFT has been employed to calculate global descriptors of chemical activity, offering a theoretical basis for understanding material stability and reactivity. arxiv.org A significant future direction is the expansion of these models to accurately predict the complex, non-covalent interactions between the Cd(CN)₂ host and various guest molecules, which is key to designing selective clathrates. mdpi.com

The integration of machine learning (ML) and artificial intelligence (AI) represents a paradigm shift. researchgate.net ML algorithms can be trained on existing experimental and computational data to predict the properties of hypothetical Cd(CN)₂-based materials. nih.gov This approach has proven successful in the broader field of metal-organic frameworks (MOFs) for predicting gas storage and separation capabilities. acs.org For Cd(CN)₂, ML models could be developed to predict outcomes such as the resulting framework topology from a given set of synthetic precursors or the negative thermal expansion coefficient based on structural parameters. rsc.org

Modeling TechniqueApplication in/relevant to Cd(CN)₂ ChemistryPredicted Properties/Insights
Density Functional Theory (DFT)Calculation of HOMO/LUMO energies and global chemical activity descriptors. arxiv.orgElectronic structure, chemical potential, molecular hardness/softness, electrophilicity. arxiv.org
Machine Learning (Support Vector Machine - SVM)Predictive modeling of cadmium uptake in complex systems. nih.govIdentifies key factors influencing Cd behavior and provides high-accuracy predictions. nih.gov
Machine Learning (Random Forest - RF)Prediction of material properties and classification. researchgate.netnih.govFeature selection and predictive modeling for complex, multi-variable systems. researchgate.net
Molecular Dynamics (MD)Simulation of structural dynamics and guest-host interactions.Provides insight into dynamic processes like cyanide group reorientations and guest diffusion within pores.

Integration of Multi-functional Properties in Designed Cadmium cyanide Materials

A major goal of future research is to design Cd(CN)₂-based materials that integrate multiple useful functions into a single framework. Cadmium cyanide is an excellent platform for this endeavor due to its inherent portfolio of interesting physical behaviors.

Negative Thermal Expansion (NTE): Cd(CN)₂ is known for its strong and isotropic NTE over a wide temperature range. rsc.org Future work will focus on tuning the magnitude and temperature range of this property by incorporating different guest molecules or creating composite materials. The interplay between NTE and the recently discovered NXE (negative X-ray expansion) could also be exploited to create materials with light-controllable mechanical responses. rsc.org

Room-Temperature Spin-Ice Physics: Cd(CN)₂ exhibits a rare form of spin-ice behavior at and above room temperature. nih.gov In this system, the electric dipole moments of the cyanide ions mimic the behavior of magnetic spins in traditional pyrochlore (B1171951) spin-ices. This property is driven by strong electric dipolar interactions and occurs at a much higher temperature than in magnetic analogues, opening possibilities for applications in data storage or molecular electronics. arxiv.orgnih.gov

Molecular Recognition and Separation: The porous, crystalline nature of Cd(CN)₂ clathrates makes them ideal candidates for selective molecular recognition. mdpi.com By carefully designing the size, shape, and chemical nature of the framework cavities through the synthetic approaches described in section 10.1, materials could be developed for separating specific organic molecules, acting as sensors, or facilitating catalysis within their confined spaces. scispace.com

Designing materials that combine these properties—for example, a sensor that uses a change in its NTE behavior to signal the uptake of a specific analyte—is a key challenge and opportunity for the field.

Q & A

Q. How do conflicting reports on Cd(CN)₂’s toxicity in aquatic systems align with its complexation behavior?

  • Methodological Answer : Toxicity depends on CN⁻ dissociation kinetics . In dilute solutions, Cd(CN)₂ dissociates into toxic Cd²⁺ and CN⁻. Experimental validation:
  • Speciation Analysis : Use ion-selective electrodes to measure free Cd²⁺/CN⁻ in buffered vs. unbuffered systems.
  • Bioassays : Correlate ion concentrations with Daphnia magna mortality rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.